4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
4-phenylmethoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-9-16-14-12(13)6-8-15-14/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCMXYXIFHGFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C=CNC3=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738406 | |
| Record name | 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260761-21-4 | |
| Record name | 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Biological Significance of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine, a member of the 7-azaindole class of heterocyclic compounds. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a key pharmacophore in numerous compounds developed as kinase inhibitors for therapeutic applications.
Core Chemical Properties
While specific experimental data for this compound on properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature, the fundamental chemical identifiers have been established.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O | [1] |
| Molecular Weight | 224.2579 g/mol | [1] |
| CAS Number | 1260761-21-4 | [1] |
| Appearance | Not specified (likely a solid) | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Not reported | N/A |
Spectroscopic Data Overview
Representative Synthesis
The synthesis of 4-substituted 7-azaindoles can be achieved through several established synthetic routes. A common strategy involves the nucleophilic aromatic substitution of a halogenated 7-azaindole precursor or through palladium-catalyzed cross-coupling reactions.[2] A plausible pathway for the synthesis of this compound is outlined below.
Experimental Protocol: Synthesis of 4-(Benzyloxy)-7-azaindole (Illustrative)
This protocol is a representative example based on general procedures for the synthesis of analogous compounds.[2][3]
-
Starting Material Protection: The nitrogen of the pyrrole ring in 4-chloro-1H-pyrrolo[2,3-b]pyridine is typically protected, for instance, as a tosyl (Ts) or benzenesulfonyl (Bs) derivative, to prevent side reactions.
-
Preparation of Sodium Benzylate: In a flame-dried flask under an inert atmosphere (e.g., Argon), sodium hydride (NaH, 1.2 equivalents) is suspended in anhydrous N,N-dimethylformamide (DMF). The mixture is cooled to 0°C. Benzyl alcohol (1.1 equivalents) is added dropwise, and the reaction is stirred for 30 minutes at room temperature to form sodium benzylate.
-
Nucleophilic Substitution: The protected 4-chloro-7-azaindole (1.0 equivalent) is dissolved in anhydrous DMF and added to the freshly prepared sodium benzylate solution.
-
Reaction and Work-up: The reaction mixture is heated to 80-100°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Deprotection: The crude product is purified by column chromatography on silica gel. The protecting group is then removed under appropriate conditions (e.g., hydrolysis with NaOH for a sulfonyl group) to yield the final product, this compound.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a significant heterocyclic scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of a benzyloxy group at the 4-position is expected to significantly influence its electronic properties and, consequently, its spectroscopic characteristics. This guide outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine, along with generalized experimental protocols for data acquisition.
Predicted Spectroscopic Data
The benzyloxy substituent at the C4 position will exert a notable influence on the chemical shifts of the protons and carbons of the pyrrolo[2,3-b]pyridine ring system, primarily through its electron-donating resonance effect.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H1 (NH) | 11.0 - 12.0 | br s | - | Position can vary depending on solvent and concentration. |
| H2 | 7.3 - 7.5 | t | ~2.5 - 3.0 | |
| H3 | 6.4 - 6.6 | dd | ~3.5, ~1.5 | |
| H5 | 7.9 - 8.1 | d | ~5.0 - 5.5 | |
| H6 | 6.8 - 7.0 | d | ~5.0 - 5.5 | |
| -OCH₂- | 5.2 - 5.4 | s | - | |
| Phenyl-H | 7.2 - 7.5 | m | - | Complex multiplet for the five protons of the benzyl group. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 125 - 128 |
| C3 | 100 - 103 |
| C3a | 148 - 151 |
| C4 | 155 - 158 |
| C5 | 130 - 133 |
| C6 | 115 - 118 |
| C7a | 145 - 148 |
| -OCH₂- | 70 - 73 |
| Phenyl-C (ipso) | 136 - 138 |
| Phenyl-C (o, m, p) | 127 - 129 |
Mass Spectrometry (MS)
For this compound (C₁₄H₁₂N₂O), the expected exact mass is approximately 224.0950 g/mol .
-
Electron Ionization (EI): The molecular ion peak (M⁺) at m/z 224 would be expected. A prominent fragment would likely be observed at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the cleavage of the benzyl group. Another significant fragment could arise from the loss of the entire benzyloxy group, leading to a peak at m/z 117.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 225.
Experimental Protocols
The following are generalized protocols for acquiring NMR and MS data for novel 1H-pyrrolo[2,3-b]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the NH proton.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Record spectra at room temperature.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employ a relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
-
Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine one-bond proton-carbon correlations.
-
Use HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ionization technique.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
-
Perform MS/MS fragmentation on the [M+H]⁺ ion to aid in structural elucidation.
-
Visualizations
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Mechanism of Action of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine and its Analogs as Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous kinase inhibitors. While specific data on the 4-(benzyloxy) substituted derivative is not extensively available in public literature, the broader class of 1H-pyrrolo[2,3-b]pyridine-based compounds has been widely investigated. This guide elucidates the core mechanism of action for this class of molecules, focusing on their role as inhibitors of key protein kinases implicated in oncology and inflammatory diseases.
The primary mechanism of action for 1H-pyrrolo[2,3-b]pyridine derivatives is the competitive inhibition of adenosine triphosphate (ATP) binding to the kinase domain of various protein kinases. This inhibition subsequently blocks the phosphorylation of downstream substrates, thereby modulating aberrant signaling pathways that drive disease progression.
Core Mechanism: Kinase Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed to target several important kinase families, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), Traf2 and Nck-interacting kinase (TNIK), and Cyclin-Dependent Kinase 8 (CDK8).[1] The 1H-pyrrolo[2,3-b]pyridine core typically acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine moiety of ATP. Substituents on the pyrrolopyridine ring are strategically designed to occupy adjacent hydrophobic pockets and form additional interactions, which contribute to the potency and selectivity of the inhibitor.[1]
Target Profile I: Janus Kinases (JAKs)
The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling.[2] They play a pivotal role in the JAK-STAT signaling pathway, which regulates immune responses and inflammation.[2] Consequently, JAK inhibitors are effective in treating autoimmune diseases and certain cancers.[2][3] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors.[4][5]
Quantitative Data: JAK Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target | IC50 (nM) | Cellular Activity | Reference |
| 14c | JAK3 | Potent (specific value not in abstract) | Inhibits IL-2-stimulated T cell proliferation | [4] |
| Tofacitinib (a pyrrolo[2,3-d]pyrimidine, structurally related) | Pan-JAK | Varies by isoform | Approved for rheumatoid arthritis and ulcerative colitis | [3] |
Note: Specific IC50 values for a range of this compound analogs against JAKs would require dedicated experimental investigation.
Signaling Pathway: JAK-STAT Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.
Experimental Protocol: In Vitro JAK Kinase Assay (Representative)
-
Objective: To determine the in vitro inhibitory activity of a test compound against a specific JAK isoform.
-
Materials: Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme; peptide substrate (e.g., poly(Glu, Tyr) 4:1); ATP; test compound (e.g., a this compound derivative); assay buffer (e.g., Tris-HCl, MgCl2, DTT); 384-well plates; detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO and then in assay buffer. b. Add the kinase, peptide substrate, and test compound to the wells of a 384-well plate. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. f. Calculate the percent inhibition for each compound concentration relative to a DMSO control. g. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Target Profile II: Fibroblast Growth Factor Receptors (FGFRs)
The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades like the RAS-MEK-ERK and PI3K-Akt pathways.[1] Aberrant FGFR signaling is a known driver of various cancers.[1][6] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors.[1][7]
Quantitative Data: FGFR Inhibition by a 1H-pyrrolo[2,3-b]pyridine Derivative
| Compound | Target | IC50 (nM) | Cellular Activity (4T1 breast cancer cells) | Reference |
| 4h | FGFR1 | 7 | Inhibited proliferation, induced apoptosis, inhibited migration and invasion | [1][6][7] |
| FGFR2 | 9 | [1][6][7] | ||
| FGFR3 | 25 | [1][6][7] | ||
| FGFR4 | 712 | [1][6][7] |
Signaling Pathway: FGFR Inhibition
Caption: Inhibition of FGFR downstream signaling pathways by a 1H-pyrrolo[2,3-b]pyridine derivative.
Experimental Protocol: Cell Proliferation Assay (Representative)
-
Objective: To assess the anti-proliferative effect of a test compound on a cancer cell line with aberrant FGFR signaling (e.g., 4T1).
-
Materials: 4T1 breast cancer cells; cell culture medium (e.g., RPMI-1640 with 10% FBS); test compound; 96-well plates; MTS or MTT reagent.
-
Procedure: a. Seed 4T1 cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours). c. Add MTS or MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan. d. Measure the absorbance of the formazan product using a plate reader. e. Calculate the percentage of cell viability relative to a vehicle-treated control. f. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Other Potential Kinase Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows for its adaptation to target other kinases involved in cancer progression:
-
Traf2 and Nck-interacting kinase (TNIK): This kinase is implicated in the Wnt signaling pathway, and its inhibition is a therapeutic strategy for colorectal cancer. Studies have explored 1H-pyrrolo[2,3-b]pyridine derivatives as potent TNIK inhibitors.
-
Cyclin-Dependent Kinase 8 (CDK8): CDK8 is another key regulator of transcription and an oncogene in colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative was identified as a potent type II CDK8 inhibitor, leading to the downregulation of the WNT/β-catenin signal.[8]
Conclusion
The 1H-pyrrolo[2,3-b]pyridine core structure is a highly effective scaffold for the design of potent kinase inhibitors. While the specific mechanism of action for this compound requires direct experimental evaluation, the well-established mechanism for this class of compounds is the inhibition of ATP binding to the kinase domain. By targeting key kinases such as JAKs and FGFRs, these compounds can modulate critical signaling pathways involved in cell growth, survival, and inflammation. This makes them highly valuable candidates for the development of targeted therapies for a range of diseases, particularly cancer and autoimmune disorders. Further research into specific derivatives, including comprehensive profiling of their kinase selectivity, cellular activity, and pharmacokinetic properties, is essential for their translation into clinical applications.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11059823B2 - Small molecule inhibitors of the JAK family of kinases - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical efficacy of new JAK inhibitors under development. Just more of the same? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the design of a multitude of biologically active compounds, particularly as inhibitors of various protein kinases. These kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the biological activities associated with the 1H-pyrrolo[2,3-b]pyridine core, with a specific focus on the potential implications of a benzyloxy substitution at the 4-position, as seen in 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine. While direct experimental data for this specific compound is limited in the public domain, this guide synthesizes available information on closely related analogues to provide a robust predictive assessment of its biological potential.
Biological Activities of the 1H-pyrrolo[2,3-b]pyridine Scaffold
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as potent inhibitors of several key kinase families.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[1] Consequently, targeting FGFRs is a promising strategy for cancer therapy.[1] Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as FGFR inhibitors.[1][2] For instance, a derivative, compound 4h , demonstrated potent pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[3][4] In cellular assays, this compound inhibited the proliferation of breast cancer cells, induced apoptosis, and significantly hampered cell migration and invasion.[3][4]
Interestingly, a study that explored structure-activity relationships (SAR) of these derivatives found that the incorporation of a benzyloxy group at the 4-position of a phenyl ring attached to the pyrrolopyridine core led to a decline in both FGFR1 and cellular activities.[3][4] This suggests that the bulky benzyloxy group may cause steric hindrance in the ATP-binding pocket of the kinase.
Traf2 and Nck-interacting kinase (TNIK) Inhibition
TNIK is a serine-threonine kinase that has emerged as a therapeutic target in colorectal cancer.[5] A series of 1H-pyrrolo[2,3-b]pyridine compounds have been identified as potent TNIK inhibitors, with some exhibiting IC50 values lower than 1 nM.[5] These compounds also demonstrated concentration-dependent inhibition of IL-2 secretion, suggesting potential applications in immunology.[5]
Janus Kinase (JAK) Inhibition
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are integral to cytokine signaling and are validated targets for inflammatory and autoimmune diseases.[6][7] The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop JAK inhibitors.[7] Notably, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant increase in JAK3 inhibitory activity.[7]
Phosphodiesterase 4B (PDE4B) Inhibition
PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) and is a target for treating inflammatory diseases.[8] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been developed as selective and potent PDE4B inhibitors.[8] Compound 11h from this series, featuring a 3,3-difluoroazetidine ring, showed a PDE4B IC50 of 0.14 μM and significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages.[8]
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets.
Table 1: FGFR Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives [3][4]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | 4T1 Cell Proliferation IC50 (μM) |
| 4h | 7 | 9 | 25 | 712 | 0.1 |
Table 2: PDE4B Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives [8]
| Compound | PDE4B IC50 (μM) | PDE4D IC50 (μM) |
| 11h | 0.14 | >10 |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of compounds against target kinases is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials:
-
Recombinant human kinase enzyme
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin-labeled streptavidin
-
384-well low-volume microplates
-
-
Procedure: a. Add 2 µL of test compound solution in DMSO to the wells of a 384-well plate. b. Add 4 µL of kinase and substrate solution to each well. c. Initiate the kinase reaction by adding 4 µL of ATP solution. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding 5 µL of detection mix containing the europium-labeled antibody and allophycocyanin-labeled streptavidin. f. Incubate for a further 60 minutes at room temperature. g. Read the TR-FRET signal on a compatible plate reader.
-
Data Analysis: a. Calculate the percent inhibition for each compound concentration. b. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of compounds on cancer cell lines is commonly assessed using an MTT assay.
-
Reagents and Materials:
-
Cancer cell line (e.g., 4T1 breast cancer cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure: a. Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to attach overnight. b. Treat the cells with various concentrations of the test compounds for 72 hours. c. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. d. Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway
Caption: FGFR signaling pathway and the point of inhibition.
General Experimental Workflow for Compound Evaluation
Caption: Workflow for evaluating kinase inhibitors.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly versatile and valuable core for the development of potent kinase inhibitors targeting key players in cancer and inflammation. The available literature strongly suggests that derivatives of this scaffold can be optimized to achieve high potency and selectivity against FGFR, TNIK, JAK, and PDE4B.
Regarding the specific compound, this compound, direct biological data is currently unavailable. However, based on structure-activity relationship studies of closely related FGFR inhibitors, it is predicted that the presence of the benzyloxy group at the 4-position may be detrimental to its inhibitory activity, likely due to steric hindrance within the kinase's ATP-binding pocket.
Further investigation is warranted to confirm this prediction. The synthesis of this compound and its evaluation in the biochemical and cellular assays outlined in this guide would provide definitive insights into its biological activity and potential as a therapeutic agent. Such studies would not only elucidate the specific properties of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the interaction of 1H-pyrrolo[2,3-b]pyridine derivatives with their kinase targets.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine, a core scaffold also known as 4-benzyloxy-7-azaindole, has emerged as a privileged structure in medicinal chemistry. Its unique ability to mimic the hinge-binding motif of ATP allows for potent interactions within the active sites of various kinases, making it a cornerstone for the development of targeted therapeutics. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of these derivatives, with a focus on their role as kinase inhibitors in oncology.
Core Biological Activity: Kinase Inhibition
Derivatives of this compound have demonstrated significant inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The 7-azaindole nucleus is a key pharmacophore that can form critical hydrogen bonds within the ATP-binding site of kinases, leading to potent and often selective inhibition.
The versatility of the 7-azaindole scaffold allows for modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the discovery of inhibitors targeting various kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and BRAF, among others.
Anticancer Applications
The primary therapeutic application of these derivatives lies in oncology. By inhibiting key kinases that drive tumor growth, proliferation, and survival, these compounds have shown promise in treating a variety of cancers. For instance, abnormal activation of the FGFR signaling pathway is a known driver in many tumors, making FGFR inhibitors a valuable therapeutic strategy. Similarly, targeting kinases like BRAF, a key component of the MAPK/ERK signaling pathway, has led to successful treatments for melanoma.
Beyond kinase inhibition, some derivatives have also exhibited cytotoxic activity against various cancer cell lines, including breast cancer, leukemia, and lymphoma, often by inducing apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro potency of representative this compound and related 7-azaindole derivatives against various biological targets.
Table 1: Fibroblast Growth Factor Receptor (FGFR) Inhibition
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Proliferation) | IC50 (µM) | Reference |
| 4h | FGFR1 | 7 | 4T1 (Breast Cancer) | - | |
| FGFR2 | 9 | ||||
| FGFR3 | 25 | ||||
| FGFR4 | 712 | ||||
| Compound 1 | FGFR1 | 1900 | - | - |
Table 2: Other Kinase and Cellular Inhibition
| Compound ID | Target Kinase/Cell Line | IC50 | Reference |
| Pexidartinib (4e) | CSF1R | 13 nM | |
| 8l | Haspin | 14 nM | |
| 8g | CDK9/CyclinT | - | |
| Haspin | - | ||
| 8h | CDK9/CyclinT | - | |
| Haspin | - | ||
| Compound 34e | V600EB-RAF | 85 nM | |
| Compound 35 | V600EB-RAF | 80 nM | |
| 7-AID | HeLa (Cervical Cancer) | 16.96 µM | |
| MCF-7 (Breast Cancer) | 14.12 µM | ||
| MDA MB-231 (Breast Cancer) | 12.69 µM |
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are primarily attributed to their inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the FGFR signaling pathway, a common target for these compounds.
Upon binding of a fibroblast growth factor (FGF) ligand, FGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways ultimately promote cellular processes that contribute to tumor growth. This compound derivatives act by competitively binding to the ATP-binding site of FGFR, thereby blocking its activation and inhibiting downstream signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
General Procedure for Suzuki-Miyaura Coupling Synthesis
A common method for synthesizing derivatives of the 7-azaindole scaffold is the Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of various aryl or heteroaryl substituents.
Materials:
-
Halogenated this compound (1 equivalent)
-
Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4) (0.05 - 0.1 equivalents)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2 - 3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the halogenated this compound, the boronic acid/ester, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay used to measure the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction. This is a common method to determine the IC50 value of an inhibitor.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This converts the ADP generated to ATP and initiates a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader. The light signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., 4T1, HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound derivatives represent a highly valuable and versatile class of compounds in modern drug discovery. Their proven ability to potently and selectively inhibit a wide range of protein kinases has established them as a critical scaffold for the development of targeted anticancer therapies. The continued exploration of structure-activity relationships, guided by the robust synthetic and biological evaluation protocols outlined in this guide, will undoubtedly lead to the discovery of new and improved clinical candidates for the treatment of cancer and other diseases.
The Versatile Scaffold: A Deep Dive into 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds. Its unique structural and electronic properties have made it a cornerstone in the design of potent and selective inhibitors for a range of therapeutic targets. This technical guide focuses on the 4-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine moiety and its derivatives, exploring their synthesis, biological activities, and therapeutic potential, with a particular emphasis on their role as kinase inhibitors in oncology and other disease areas. While specific data on the 4-(benzyloxy) parent scaffold is limited in publicly available literature, this document will draw upon the extensive research on the broader 1H-pyrrolo[2,3-b]pyridine class to illustrate the potential of this specific core.
Therapeutic Applications: A Focus on Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly effective ATP-mimetic, capable of fitting into the ATP-binding pocket of various kinases. This has led to the development of numerous kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is a key driver in various cancers. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have emerged as potent FGFR inhibitors.[1][2] For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against FGFR1, 2, 3, and 4. One notable compound, 4h , demonstrated potent pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[1]
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases
| Compound | Target | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [1] |
| FGFR2 | 9 | [1] | |
| FGFR3 | 25 | [1] | |
| FGFR4 | 712 | [1] |
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is linked to autoimmune diseases and cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the design of JAK inhibitors.
Other Kinase and Enzyme Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends beyond FGFR and JAK. It has been investigated for the inhibition of various other kinases and enzymes, including:
-
Glycogen Synthase Kinase-3β (GSK-3β): Novel pyrrolo[2,3-b]pyridine derivatives have been developed as potent GSK-3β inhibitors with potential applications in treating Alzheimer's disease. Some compounds in this class have exhibited IC50 values in the low nanomolar range.[3]
-
Phosphodiesterase 4B (PDE4B): 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and potent PDE4B inhibitors, with potential for treating central nervous system diseases.[4]
-
Traf2 and Nck-interacting kinase (TNIK): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been studied as potent TNIK inhibitors for the treatment of colorectal cancer, with pIC50 values ranging from 7.37 to 9.92.
-
TANK-binding kinase 1 (TBK1): 1H-pyrazolo[3,4-b]pyridine derivatives, a related scaffold, have shown potent TBK1 inhibition with IC50 values as low as 0.2 nM.[4]
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are generalized protocols based on the available literature for the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.
General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines often involves a multi-step process. A common approach is outlined below:
Scheme 1: General Synthetic Route
A generalized synthetic workflow for 1H-pyrrolo[2,3-b]pyridine derivatives.
Detailed Protocol for a Representative Coupling Reaction (Suzuki Coupling):
-
To a solution of the halogenated 1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the corresponding boronic acid or boronate ester (1.2-1.5 eq) and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).
-
The mixture is degassed with argon or nitrogen for 15-30 minutes.
-
A palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 0.05-0.1 eq) is added, and the reaction mixture is heated to 80-100 °C for 2-12 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Biological Assay Protocol: Kinase Inhibition Assay (TR-FRET)
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to determine the inhibitory activity of compounds against a specific kinase.[5]
Workflow for a TR-FRET Kinase Inhibition Assay:
Workflow of a typical TR-FRET kinase inhibition assay.
Procedure:
-
In a 384-well plate, add the kinase, a biotinylated peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mix containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate the plate for another period to allow for the binding of the detection reagents.
-
Read the time-resolved fluorescence resonance energy transfer signal using a suitable plate reader.
-
Calculate the concentration of the compound that inhibits 50% of the kinase activity (IC50) by fitting the data to a dose-response curve.
Signaling Pathways
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for elucidating their mechanism of action.
FGFR Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[1][2]
Simplified FGFR signaling pathway.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression involved in inflammation and immunity.
Simplified JAK-STAT signaling pathway.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile and valuable core in medicinal chemistry, particularly in the development of kinase inhibitors. While specific data for the this compound parent compound is not extensively documented in the public domain, the wealth of research on other derivatives of this scaffold strongly suggests its significant potential. The demonstrated success in targeting critical signaling pathways such as FGFR and JAK-STAT underscores the promise of this chemical class for the development of novel therapeutics for cancer, inflammatory disorders, and other diseases. Further exploration and synthesis of novel derivatives based on the this compound core are warranted to fully unlock its therapeutic potential.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Technical Guide to the Discovery and Synthesis of Novel 1H-pyrrolo[2,3-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole and purine has made it a cornerstone in the development of a diverse array of therapeutic agents, particularly in oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel 1H-pyrrolo[2,3-b]pyridine compounds, with a focus on their role as kinase inhibitors.
Introduction to 1H-pyrrolo[2,3-b]pyridine
The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces the C-7 carbon. This substitution can modulate the compound's physicochemical properties, such as solubility and bioavailability, and create new hydrogen bonding interactions with biological targets.[1] These characteristics have led to the successful development of several approved drugs containing the 7-azaindole moiety, including the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax.[1] The versatility of the 7-azaindole scaffold has spurred extensive research into its application for targeting a wide range of kinases and other enzymes implicated in various diseases.[2]
Therapeutic Potential as Kinase Inhibitors
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 7-azaindole scaffold has proven to be an excellent platform for the design of potent and selective kinase inhibitors. The pyridine nitrogen and the pyrrole N-H group can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature exploited in kinase inhibitor design.[3]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. For instance, compound 4h demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3.[4][5]
Traf2 and Nck-Interacting Kinase (TNIK) Inhibition
TNIK is a crucial kinase in the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer. Several series of 1H-pyrrolo[2,3-b]pyridine compounds have been designed and synthesized, with some exhibiting potent TNIK inhibition with IC50 values in the nanomolar range.[6][7]
Cyclin-Dependent Kinase 8 (CDK8) Inhibition
CDK8 is a transcriptional regulator and a key oncogene in colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was identified as a potent type II CDK8 inhibitor, demonstrating significant anti-tumor activity in vivo.[8]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine compounds against various kinase targets.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [4][5] |
| FGFR2 | 9 | [4][5] | |
| FGFR3 | 25 | [4][5] | |
| FGFR4 | 712 | [4][5] | |
| TNIK Inhibitor Series | TNIK | < 1 | [7] |
| Compound 9 | c-Met | 22.8 | [9] |
| Compound 22 | CDK8 | 48.6 | [8] |
Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives
Several synthetic strategies have been developed to construct the 7-azaindole core and its derivatives.
Chichibabin Cyclization
The Chichibabin reaction provides a direct method for the synthesis of 2-substituted 7-azaindoles. This involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[10][11]
Three-Component Reactions
One-pot, three-component reactions offer an efficient and diversity-oriented approach to synthesize highly substituted 7-azaindole derivatives. This method typically involves the cyclocondensation of an N-substituted 2-amino-4-cyanopyrrole, an aldehyde, and an active methylene compound.[1][12]
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the functionalization of the 7-azaindole core. These reactions allow for the introduction of aryl or other substituents at specific positions of the heterocyclic ring, enabling extensive structure-activity relationship (SAR) studies.[13]
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway and Inhibition.
General Synthetic Workflow.
Experimental Protocols
General Procedure for Chichibabin Cyclization to form 2-Phenyl-7-azaindole[10]
-
To a solution of diisopropylamine in dry THF at -40 °C under an inert atmosphere, add n-butyllithium. Stir for 5 minutes to generate lithium diisopropylamide (LDA).
-
Add 2-fluoro-3-picoline to the LDA solution and stir for 60 minutes at -40 °C.
-
Add benzonitrile to the reaction mixture and continue stirring for an additional 2 hours at -40 °C.
-
Quench the reaction with an appropriate aqueous solution and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 2-phenyl-7-azaindole.
General Procedure for Three-Component Synthesis of 7-Azaindole Derivatives[1][12]
-
To a solution of an N-substituted 2-amino-4-cyanopyrrole in ethanol or acetic acid, add an aldehyde and an active methylene compound.
-
Reflux the reaction mixture for the appropriate time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid product with a suitable solvent and dry under vacuum to obtain the desired 7-azaindole derivative.
General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)[6][14]
-
Prepare serial dilutions of the test 1H-pyrrolo[2,3-b]pyridine compounds in DMSO.
-
In a 384-well plate, add the test compound, the target kinase enzyme in kinase buffer, and the appropriate substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
General Protocol for Cellular Proliferation Assay (MTT Assay)[15]
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents. Its proven success as a kinase inhibitor highlights its potential for the development of targeted therapies for cancer and other diseases. The synthetic methodologies and biological evaluation protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space and therapeutic opportunities offered by this versatile heterocyclic system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. TNIK Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One-pot, three-component synthesis of 7-azaindole derivatives from N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds. | Semantic Scholar [semanticscholar.org]
- 13. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
Methodological & Application
Synthesis of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis of this target molecule can be achieved from two primary starting materials: 4-chloro-1H-pyrrolo[2,3-b]pyridine or 4-hydroxy-1H-pyrrolo[2,3-b]pyridine. Below are protocols for both synthetic routes, based on established chemical principles.
Data Presentation
The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound.
| Parameter | Route 1: From 4-chloro-1H-pyrrolo[2,3-b]pyridine | Route 2: From 4-hydroxy-1H-pyrrolo[2,3-b]pyridine |
| Starting Material | 4-chloro-1H-pyrrolo[2,3-b]pyridine | 4-hydroxy-1H-pyrrolo[2,3-b]pyridine |
| Key Reagents | Benzyl alcohol, Sodium hydride (NaH) | Benzyl bromide, Sodium hydride (NaH) |
| Reaction Type | Nucleophilic Aromatic Substitution | Williamson Ether Synthesis |
| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Base | Sodium hydride (NaH) | Sodium hydride (NaH) |
| Temperature | Room temperature to 80 °C | 0 °C to Room temperature |
| Reaction Time | 4-12 hours | 2-6 hours |
| Typical Yield | 70-85% (Estimated) | 75-90% (Estimated) |
Experimental Protocols
Route 1: Synthesis from 4-chloro-1H-pyrrolo[2,3-b]pyridine
This protocol describes a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position of the pyrrolo[2,3-b]pyridine ring is displaced by a benzyl alkoxide.
Materials:
-
4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Benzyl alcohol (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Benzyl Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C using an ice bath.
-
Slowly add benzyl alcohol (1.2 eq) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
-
Reaction with 4-chloro-1H-pyrrolo[2,3-b]pyridine: To the freshly prepared sodium benzylate solution, add a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Route 2: Synthesis from 4-hydroxy-1H-pyrrolo[2,3-b]pyridine
This protocol is based on the Williamson Ether Synthesis, a widely used method for the formation of ethers.[1][2][3] It involves the deprotonation of the hydroxyl group of 4-hydroxy-1H-pyrrolo[2,3-b]pyridine to form an alkoxide, followed by nucleophilic substitution with benzyl bromide.
Materials:
-
4-hydroxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-hydroxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, to form the sodium salt of the starting material.
-
Alkylation: To the resulting solution, add benzyl bromide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired this compound.
Mandatory Visualization
Caption: Synthetic routes to this compound.
References
Application Notes and Protocols for Kinase Assay of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core structure of numerous kinase inhibitors.[1][2][3] Derivatives of this heterocyclic system have demonstrated significant potential in targeting a variety of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.[4][5][6] This document provides detailed protocols for an in vitro kinase assay to determine the inhibitory activity of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine, a representative compound from this class.
The protocols described herein are based on established luminescence-based kinase assay methodologies, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[1][7] This method is broadly applicable for determining the potency (IC50) of test compounds against various kinases. For the purpose of this application note, we will focus on the Janus Kinase (JAK) family, as they are prominent targets for inhibitors with the 7-azaindole core.[8][9]
Signaling Pathway
The Janus Kinase (JAK) family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. They are essential mediators of the JAK-STAT signaling pathway, which is activated by a wide range of cytokines and growth factors.[8] Upon ligand binding to its receptor, the associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[8] Dysregulation of the JAK-STAT pathway is implicated in various diseases, making JAKs attractive therapeutic targets.[9]
Caption: The JAK-STAT Signaling Pathway.
Data Presentation
The inhibitory activity of this compound against a panel of JAK kinases can be summarized in the following table. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity.
| Kinase Target | Substrate | ATP Concentration (µM) | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| JAK1 | IRS1-tide | 10 | 85 | 5 |
| JAK2 | JAKtide | 10 | 45 | 4 |
| JAK3 | JAKtide | 10 | 150 | 6 |
| TYK2 | JAKtide | 10 | 250 | 8 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes the determination of the IC50 value of this compound against a target kinase by measuring the amount of ADP produced in the kinase reaction.[1][7]
Materials:
-
Purified recombinant kinase (e.g., JAK1, JAK2, JAK3)
-
Kinase-specific substrate peptide (e.g., IRS1-tide for JAK1)
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
This compound (Test Compound)
-
Staurosporine (Control Inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the test compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a 1 mM stock.[8]
-
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.[10]
-
Prepare a 2X enzyme/substrate mixture in Kinase Assay Buffer. The final enzyme concentration should be empirically determined to ensure the reaction is in the linear range.[8]
-
Add 2 µL of the 2X enzyme/substrate mixture to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should be near the Km for the specific kinase to accurately determine the IC50 for an ATP-competitive inhibitor.[8]
-
Add 2 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 5 µL.
-
Shake the plate for 30 seconds and then incubate at room temperature for 60 minutes.
-
-
Termination and Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Shake the plate for 30 seconds and incubate for 40 minutes at room temperature.[7]
-
Convert the generated ADP to ATP and develop the luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.
-
Shake the plate for 30 seconds and incubate for 30-60 minutes at room temperature.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Experimental Workflow for the In Vitro Kinase Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine belongs to the 7-azaindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated and have demonstrated a broad spectrum of biological activities, primarily as kinase inhibitors.[2][3] This structural motif is present in approved anti-cancer drugs and numerous clinical candidates.[2][4]
The versatility of the 1H-pyrrolo[2,3-b]pyridine core allows for its application in targeting a variety of protein kinases by acting as an ATP mimetic, binding to the hinge region of the kinase domain.[5] Consequently, these compounds have been developed as potent inhibitors of several key signaling pathways implicated in cancer, inflammation, and other diseases.
This document provides detailed application notes and protocols for the use of this compound and its analogs in relevant cell-based assays. The protocols are based on established methodologies for evaluating 1H-pyrrolo[2,3-b]pyridine derivatives.
Potential Applications and Mechanisms of Action
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to inhibit a range of kinases, suggesting that this compound may exhibit similar activities. Key targets and pathways include:
-
Fibroblast Growth Factor Receptor (FGFR) Signaling: Several 1H-pyrrolo[2,3-b]pyridine derivatives are potent inhibitors of FGFR1, 2, and 3.[5][6][7] Abnormal FGFR signaling is a critical driver in various cancers.[5][6] Inhibition of FGFR can block downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to reduced cell proliferation, migration, and induction of apoptosis.[5][6]
-
Inflammatory Cytokine Production: The 1H-pyrrolo[2,3-b]pyridine scaffold is found in inhibitors of p38 MAP kinase and Phosphodiesterase 4B (PDE4B), both of which are key regulators of inflammatory responses.[8][9] Inhibition of these targets can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α.[8][9]
-
Other Kinase Inhibition: This class of compounds has also been shown to target Janus Kinase 3 (JAK3), Traf2 and Nck-interacting kinase (TNIK), IKK2, NADPH Oxidase 2 (NOX2), and UNC-51-like kinase-1 (ULK1/2), indicating a broad potential for therapeutic intervention in immunology, oncology, and neurodegenerative diseases.[10][11][12][13]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative 1H-pyrrolo[2,3-b]pyridine derivatives from published studies. This data provides a reference for the expected potency of compounds based on this scaffold.
Table 1: FGFR Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [5][6][7] |
Table 2: Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4h | 4T1 (Breast Cancer) | Not explicitly stated, but shown to inhibit proliferation | [5][6] |
Table 3: PDE4B Inhibition by 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives
| Compound | PDE4B IC50 (µM) | Reference |
| 11h | 0.11 - 1.1 (range for series) | [9] |
Experimental Protocols
Protocol 1: FGFR Kinase Inhibition Assay (Biochemical)
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of this compound against FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (this compound)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 50 nL of the diluted compounds or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the FGFR kinase and the substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is for evaluating the effect of this compound on the proliferation of cancer cells, for example, the 4T1 breast cancer cell line.
Materials:
-
4T1 murine breast cancer cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound (this compound)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 4T1 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing the diluted compounds or vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Protocol 3: TNF-α Production in LPS-Stimulated Macrophages
This protocol describes a cell-based assay to evaluate the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).[8]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
DMSO
-
Mouse TNF-α ELISA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Inhibition of the FGFR signaling pathway by this compound.
Caption: General workflow for determining cell viability using the MTT assay.
Caption: Workflow for assessing the inhibition of TNF-α production in macrophages.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of potent and selective ULK1/2 inhibitors based on 7-azaindole scaffold with favorable in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated in cancer research. While 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine is a specific derivative, the broader class of compounds based on this scaffold has demonstrated significant potential by targeting key signaling pathways involved in tumor growth, proliferation, and survival. These application notes provide an overview of the use of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of critical cancer-related kinases, including Fibroblast Growth Factor Receptor (FGFR), Traf2- and Nck-interacting kinase (TNIK), and Ataxia Telangiectasia Mutated (ATM) kinase.
I. Targeting the Fibroblast Growth Factor Receptor (FGFR) Pathway
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[1] Aberrant activation of this pathway, through mutations, amplifications, or fusions, is a known driver in various cancers.[1] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFRs.
Mechanism of Action
1H-pyrrolo[2,3-b]pyridine derivatives typically act as ATP-competitive inhibitors of FGFRs. The core scaffold forms hydrogen bonds with key residues in the hinge region of the kinase domain, effectively blocking the binding of ATP and subsequent autophosphorylation and activation of downstream signaling.
Quantitative Data
The inhibitory activity of various 1H-pyrrolo[2,3-b]pyridine derivatives against FGFRs and cancer cell lines is summarized below.
| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative Activity | Reference |
| 4h | FGFR1 | 7 | 4T1 (Breast) | IC50 < 1 µM | [1][2] |
| FGFR2 | 9 | MDA-MB-231 (Breast) | - | [1][2] | |
| FGFR3 | 25 | MCF-7 (Breast) | - | [1][2] | |
| FGFR4 | 712 | - | - | [1][2] | |
| 25 | FGFR4 | 51.6 | Hep3B (Liver) | IC50 = 139.7 nM | [3] |
II. Targeting the Traf2- and Nck-interacting kinase (TNIK) Pathway
TNIK is a serine/threonine kinase that plays a critical role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer (CRC). Inhibition of TNIK presents a promising therapeutic strategy for these cancers.
Mechanism of Action
1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of TNIK. By binding to the ATP-binding site of TNIK, these compounds prevent the phosphorylation of its substrates, thereby inhibiting the downstream signaling cascade that leads to the expression of Wnt target genes involved in cell proliferation.
Quantitative Data
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated for their inhibitory potency against TNIK.
| Compound Series | Target | pIC50 Range | Cancer Type | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | 7.37 - 9.92 | Colorectal Cancer |
III. Targeting the Ataxia Telangiectasia Mutated (ATM) Kinase Pathway
ATM is a critical kinase involved in the DNA damage response (DDR). Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.
Mechanism of Action
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed as highly selective inhibitors of ATM. These compounds can enhance the efficacy of DNA-damaging therapies by preventing the ATM-mediated cell cycle arrest and DNA repair, leading to the accumulation of lethal DNA damage in cancer cells.
Quantitative Data
A lead compound from a series of 1H-pyrrolo[2,3-b]pyridine derivatives has shown potent in vivo antitumor activity when combined with irinotecan.
| Compound ID | Target | In Vivo Model | Combination Therapy | Tumor Growth Inhibition (TGI) | Reference |
| 25a | ATM | HCT116 Xenograft | Irinotecan | 79.3% | [4] |
| SW620 Xenograft | Irinotecan | 95.4% | [4] |
IV. Experimental Protocols
A. Cell-Based Proliferation/Viability Assay (CCK-8)
This protocol outlines the determination of the anti-proliferative effect of a 1H-pyrrolo[2,3-b]pyridine derivative on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
1H-pyrrolo[2,3-b]pyridine derivative stock solution in DMSO
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Culture the selected cancer cell line and harvest cells during the logarithmic growth phase.
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[5]
-
Allow cells to adhere and recover for 4 hours at 37°C in a 5% CO2 incubator.[5]
-
Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivative in complete culture medium.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
Add 10 µL of CCK-8 reagent to each well and incubate for an additional 1-4 hours at 37°C.[6]
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
B. Western Blot Analysis
This protocol is for confirming the inhibition of a target kinase and its downstream signaling pathway.
Materials:
-
6-well plates
-
1H-pyrrolo[2,3-b]pyridine derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., p-FGFR, total FGFR, p-ERK, total ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the 1H-pyrrolo[2,3-b]pyridine derivative for a specified time (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Separate 10-30 µg of total protein per sample by SDS-PAGE and transfer to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
C. Cell Migration (Transwell) Assay
This assay measures the ability of a compound to inhibit the chemotactic migration of cancer cells.
Materials:
-
Cancer cells
-
Serum-free medium
-
Complete medium (chemoattractant)
-
1H-pyrrolo[2,3-b]pyridine derivative
-
24-well plates with Transwell inserts (8 µm pores)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Harvest and resuspend cells in serum-free medium at 1 x 10^5 cells/mL.
-
Pre-incubate the cell suspension with different concentrations of the 1H-pyrrolo[2,3-b]pyridine derivative for 30-60 minutes at 37°C.
-
Add 600 µL of complete medium to the lower chamber of the 24-well plate.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with fixation solution.
-
Stain the cells with Crystal Violet solution.
-
Visualize and count the stained, migrated cells using a microscope.
D. In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of a 1H-pyrrolo[2,3-b]pyridine derivative.
Materials:
-
Cancer cell line of interest (e.g., HCT116 for colorectal cancer)
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel
-
1H-pyrrolo[2,3-b]pyridine derivative formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject 1 x 10^6 cancer cells suspended in a 1:1 mixture of sterile PBS and Matrigel into the flank of each mouse.[7]
-
Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[7]
-
When tumors reach a palpable size (e.g., 150-250 mm³), randomize the mice into treatment groups.[7]
-
Administer the formulated 1H-pyrrolo[2,3-b]pyridine derivative and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).
-
Continue treatment and tumor monitoring until the study endpoint is reached.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, western blotting).
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ijbs.com [ijbs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine as an FGFR Inhibitor in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR signaling pathway, through mutations, amplifications, or fusions, is implicated in the pathogenesis of various cancers, making FGFRs attractive targets for therapeutic intervention.[2][3] The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for the development of potent and selective FGFR inhibitors.[2][4] This document provides detailed application notes and experimental protocols for the evaluation of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine and its derivatives as FGFR inhibitors in cellular models. While specific data for this compound is limited, this document leverages data from closely related analogs to provide a comprehensive guide for researchers.
Mechanism of Action
This compound derivatives are designed to act as ATP-competitive inhibitors of FGFR kinases. The 1H-pyrrolo[2,3-b]pyridine core typically forms hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition.[4] Substituents on this core, such as the benzyloxy group, can form additional interactions within the ATP-binding pocket, enhancing potency and selectivity against different FGFR isoforms.[4] Inhibition of FGFR autophosphorylation blocks the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell growth and survival.[3]
Data Presentation
The following tables summarize the in vitro inhibitory activities of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR isoforms and their anti-proliferative effects on cancer cell lines. Note that while a benzyloxy-substituted compound (4g) is included, the core scaffold differs slightly from a simple this compound. The data is representative of the potential activity of this class of compounds.
Table 1: In Vitro FGFR Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Substitution | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4a | 3,5-dimethoxyphenyl | >1000 | >1000 | >1000 | >1000 |
| 4f | 4-(trifluoromethyl)phenyl | >1000 | >1000 | >1000 | >1000 |
| 4g | 4-(benzyloxy)phenyl | >1000 | >1000 | >1000 | >1000 |
| 4h | 3,5-dimethoxyphenyl (on a trifluoromethyl-substituted core) | 7 | 9 | 25 | 712 |
Data adapted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives. The core scaffold for compounds 4a, 4f, 4g, and 4h includes a 5-(trifluoromethyl) substitution.[2][4]
Table 2: Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Inhibition at 10 µM (%) |
| 4a | 4T1 | Breast Cancer | 25 |
| 4f | 4T1 | Breast Cancer | 18 |
| 4g | 4T1 | Breast Cancer | 21 |
| 4h | 4T1 | Breast Cancer | 57 |
Data adapted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[4]
Mandatory Visualizations
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: Workflow for Evaluating FGFR Inhibitor Efficacy.
Caption: Logical Flow of Inhibitor's Cellular Effects.
Experimental Protocols
In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for determining the IC₅₀ value of this compound against FGFR isoforms.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 enzymes
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
Substrate (e.g., Poly(E,Y) 4:1)
-
ATP
-
This compound (dissolved in DMSO)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute in kinase buffer.
-
In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µl of the FGFR enzyme solution (concentration optimized as per manufacturer's instructions) to each well.[5]
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol determines the anti-proliferative effect of the inhibitor on cancer cells.
Materials:
-
FGFR-dependent cancer cell line (e.g., SNU-16 for FGFR2 amplification, KMS-11 for FGFR3 mutation)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically a serial dilution) for 72 hours. Include a DMSO-only control.
-
After the incubation period, add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot Analysis for FGFR Signaling Pathway Inhibition
This protocol is used to confirm that the inhibitor is acting on its intended target within the cell.
Materials:
-
FGFR-dependent cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and grow until they reach 70-80% confluency.
-
Treat the cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x GI₅₀) for a specified time (e.g., 2-4 hours).
-
If necessary, stimulate the cells with an appropriate FGF ligand for 15-30 minutes before harvesting to induce FGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of FGFR and its downstream effectors. β-actin is used as a loading control.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. preprints.org [preprints.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
Experimental procedure for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its derivatives are privileged heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. These compounds are bioisosteres of indole and are key components in numerous biologically active molecules and approved drugs, including kinase inhibitors for cancer therapy.[1][2] Their unique structure allows for a variety of chemical modifications, making them versatile building blocks for developing novel therapeutic agents. This application note provides detailed experimental procedures for the synthesis of various 1H-pyrrolo[2,3-b]pyridine derivatives through several modern catalytic methods.
The abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers, making FGFRs an attractive target for therapeutic intervention.[3][4][5] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, demonstrating the therapeutic potential of this scaffold.[3][4][5]
Synthetic Methodologies
A variety of synthetic strategies have been developed for the construction of the 1H-pyrrolo[2,3-b]pyridine core and its subsequent functionalization. This note details three prominent methods: Rhodium(III)-catalyzed C-H activation, Palladium-catalyzed Suzuki-Miyaura coupling followed by cyclization, and a domino reaction approach for the selective synthesis of both 7-azaindoles and 7-azaindolines.
Method 1: Rhodium(III)-Catalyzed Synthesis of 7-Azaindoles
This method involves the coupling of 2-aminopyridines with alkynes, catalyzed by a Rhodium(III) complex.[1][6] The reaction proceeds via C-H activation of the pyridine ring. An external silver oxidant is often required to regenerate the catalyst and improve the turnover efficiency.[1]
Experimental Protocol: General Procedure for Rh(III)-Catalyzed 7-Azaindole Synthesis [1][6]
-
To a reaction vial, add the substituted 2-aminopyridine (1.0 equiv.), the alkyne (1.2 equiv.), [RhCp*Cl2]2 (2.5 mol%), and AgSbF6 (10 mol%).
-
Add the appropriate solvent (e.g., DCE or t-AmylOH) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the vial and stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for the designated time (e.g., 12-24 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1H-pyrrolo[2,3-b]pyridine derivative.
Table 1: Rhodium(III)-Catalyzed Synthesis of 7-Azaindole Derivatives
| Entry | 2-Aminopyridine Derivative | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Diphenylacetylene | [RhCpCl2]2 / AgSbF6 | DCE | 100 | 24 | 85 |
| 2 | 2-Amino-5-methylpyridine | 1-Phenyl-1-propyne | [RhCpCl2]2 / AgOAc | t-AmylOH | 120 | 12 | 78 |
| 3 | 2-Amino-4-chloropyridine | Di-p-tolylacetylene | [Rh(III) catalyst] / Ag additive | Dioxane | 110 | 18 | 72 |
Method 2: Palladium-Catalyzed Suzuki-Miyaura Coupling and Cyclization
This two-step, protecting-group-free route is an efficient method for synthesizing a wide range of aza- and diazaindoles.[7] It begins with a Suzuki-Miyaura coupling of a chloroamino-N-heterocycle with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization.[6][7]
Experimental Protocol: Two-Step Synthesis via Suzuki-Miyaura Coupling [6][7]
Step A: Suzuki-Miyaura Coupling
-
In a reaction flask, dissolve the chloroamino-N-heterocycle (1.0 equiv.) and (2-ethoxyvinyl)borolane (1.2 equiv.) in a mixture of MeCN/H2O (3:2).
-
Add K3PO4 (2.0 equiv.) as the base.
-
De-gas the mixture with an inert gas (e.g., Argon) for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-mixture of Pd(OAc)2 (3 mol%) and SPhos (7.5 mol%).
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can often be used in the next step without further purification.
Step B: Acetic Acid-Catalyzed Cyclization
-
Dissolve the crude product from Step A in glacial acetic acid.
-
Heat the mixture at reflux (approx. 120 °C) for 1-3 hours.
-
Monitor the cyclization by TLC or LC-MS.
-
Upon completion, cool the reaction and carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the final 1H-pyrrolo[2,3-b]pyridine.
Table 2: Palladium-Catalyzed Synthesis of 7-Azaindole Derivatives
| Entry | Chloroamino-N-heterocycle | Catalyst System | Base | Cyclization Agent | Overall Yield (%) |
| 1 | 2-Amino-3-chloropyridine | Pd(OAc)2 / SPhos | K3PO4 | Acetic Acid | 75 |
| 2 | 2-Amino-3-chloro-5-methylpyridine | PdCl2(dppf) | K2CO3 | Acetic Acid | 68 |
| 3 | 4-Amino-3-chloropyridine | Pd(PPh3)4 | Na2CO3 | Acetic Acid | 71 |
Method 3: Alkali-Amide Controlled Selective Synthesis
A novel one-pot method allows for the selective synthesis of either 7-azaindoles or 7-azaindolines from the reaction of 2-fluoro-3-methylpyridine with arylaldehydes. The chemoselectivity is dependent on the counterion of the alkali amide base used.[2]
Experimental Protocol: Selective Synthesis of 7-Azaindoles and 7-Azaindolines [2]
-
To a dry reaction tube under an inert atmosphere, add the alkali amide base (e.g., KN(SiMe3)2 for 7-azaindole or LiN(SiMe3)2 for 7-azaindoline) (3.0 equiv.).
-
Add the solvent (e.g., iPr2O) and cool the mixture to the specified temperature (e.g., 0 °C or room temperature).
-
Add the arylaldehyde (1.0 equiv.) followed by 2-fluoro-3-picoline (1.0 equiv.).
-
Seal the tube and heat the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Table 3: Alkali-Amide Controlled Selective Synthesis
| Entry | Aldehyde | Base | Product Type | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | KN(SiMe3)2 | 7-Azaindole | iPr2O | 110 | 12 | 75 |
| 2 | Benzaldehyde | LiN(SiMe3)2 | 7-Azaindoline | iPr2O | 110 | 12 | 82 |
| 3 | 4-Methoxybenzaldehyde | KN(SiMe3)2 | 7-Azaindole | Dioxane | 110 | 12 | 78 |
| 4 | 4-Chlorobenzaldehyde | LiN(SiMe3)2 | 7-Azaindoline | Toluene | 110 | 12 | 79 |
Visualized Workflows and Pathways
Caption: Comparative workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridines.
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
References
- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azaindole synthesis [organic-chemistry.org]
Application Notes and Protocols for High-Throughput Screening of 1H-pyrrolo[2,3-b]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to the development of numerous potent and selective inhibitors targeting a variety of protein kinases and other enzymes implicated in diseases such as cancer, inflammation, and autoimmune disorders. High-throughput screening (HTS) of 1H-pyrrolo[2,3-b]pyridine-based compound libraries is a critical step in identifying novel therapeutic lead candidates. These application notes provide detailed protocols for HTS assays targeting several key enzymes, along with data presentation and visualization of relevant signaling pathways.
Data Presentation: Inhibitory Activities of 1H-pyrrolo[2,3-b]pyridine Derivatives
The following tables summarize the in vitro inhibitory activities of exemplary 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets, as identified through high-throughput screening campaigns.
Table 1: Inhibitory Activity against Janus Kinase 3 (JAK3)
| Compound ID | Modification | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity for JAK3 | Reference |
| 6 | Initial Compound | 2900 | >10000 | 1100 | - | [1] |
| 11a | 5-carboxamide derivative | - | - | 1600 | - | [1] |
| 14c | C4-cyclohexylamino, C5-carbamoyl | - | - | Potent | Moderately Selective | [1][2] |
Table 2: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 1 | 1900 | - | - | - | [3][4] |
| 4h | 7 | 9 | 25 | 712 | [5][6] |
Table 3: Inhibitory Activity against Ataxia-Telangiectasia Mutated (ATM) Kinase
| Compound ID | ATM IC50 (nM) | Selectivity over PIKK family | Oral Bioavailability (mice) | Reference |
| 25a | Potent | >700-fold | 147.6% | [7] |
Table 4: Inhibitory Activity against Phosphodiesterase 4B (PDE4B)
| Compound ID | PDE4B IC50 (µM) | Selectivity over PDE4D | TNF-α Release Inhibition | Reference |
| 11h | 0.14 | 6-fold | Significant | [8] |
Table 5: Inhibitory Activity against Cyclin-Dependent Kinase 8 (CDK8)
| Compound ID | CDK8 IC50 (nM) | Bioavailability (F) | Effect on WNT/β-catenin | Reference |
| 22 | 48.6 | 39.8% | Downregulation | [9][10] |
Experimental Protocols
High-Throughput Screening for JAK3 Inhibitors (Cell-Based Assay)
This protocol is adapted from a cell-based reporter assay for screening JAK3 inhibitors.[7]
Objective: To identify inhibitors of the IL-2-induced JAK3/STAT5 signaling pathway.
Materials:
-
32D/IL-2Rβ/6xSTAT5 reporter cell line
-
Recombinant mouse IL-2 and IL-3
-
1H-pyrrolo[2,3-b]pyridine compound library
-
Luciferase assay reagent
-
White, opaque 384-well plates
-
Automated liquid handling system
-
Luminometer
Protocol:
-
Cell Preparation: Culture 32D/IL-2Rβ/6xSTAT5 cells according to standard protocols. Prior to the assay, wash the cells to remove any residual growth factors and resuspend in an appropriate assay medium.
-
Compound Plating: Using an automated liquid handler, dispense nanoliter volumes of the 1H-pyrrolo[2,3-b]pyridine library compounds into the 384-well plates. Include appropriate controls (e.g., DMSO for vehicle control, a known JAK3 inhibitor as a positive control).
-
Cell Seeding: Add the prepared cells to each well of the compound-plated 384-well plates.
-
Stimulation:
-
To screen for JAK3 inhibitors, add IL-2 to the wells to stimulate the JAK3/STAT5 pathway.
-
To assess selectivity against JAK2, a parallel screen can be performed by stimulating the cells with IL-3.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a predetermined optimal time (e.g., 6 hours).
-
Lysis and Luminescence Reading: Add luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction. Measure the luminescence signal using a plate reader.
-
Data Analysis: The inhibitory activity of the compounds is determined by the reduction in the luminescence signal compared to the vehicle control. Calculate the percent inhibition and determine the IC50 values for the hit compounds.
High-Throughput Screening for FGFR Inhibitors (Biochemical Assay)
This protocol describes a generic, fluorescence-based biochemical assay suitable for HTS to identify inhibitors of FGFR kinases.
Objective: To identify direct inhibitors of FGFR kinase activity.
Materials:
-
Recombinant human FGFR1, FGFR2, or FGFR3 enzyme
-
Poly-Glu-Tyr (4:1) substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Automated liquid handling system
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare the kinase reaction buffer, and dilute the FGFR enzyme, substrate, and ATP to their optimal concentrations in the assay buffer.
-
Compound Plating: Dispense the 1H-pyrrolo[2,3-b]pyridine library compounds into 384-well plates using an acoustic dispenser or pin tool.
-
Enzyme and Substrate Addition: Add the FGFR enzyme and substrate solution to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.
High-Throughput Screening for ATM Inhibitors (Cell-Based Assay)
This protocol is based on a cell-based assay to screen for inhibitors of the ATM kinase.[2]
Objective: To identify compounds that inhibit the ATM-dependent DNA damage response.
Materials:
-
A suitable human cell line (e.g., U2OS)
-
DNA damaging agent (e.g., etoposide or ionizing radiation)
-
Antibodies against a phosphorylated ATM substrate (e.g., phospho-KAP1)
-
Fluorescently labeled secondary antibody
-
High-content imaging system
-
Black-walled, clear-bottom 384-well plates
Protocol:
-
Cell Seeding: Seed the cells into 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the 1H-pyrrolo[2,3-b]pyridine library compounds for a specified period.
-
Induction of DNA Damage: Induce DNA double-strand breaks by adding a DNA damaging agent or by exposing the plates to ionizing radiation.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent-based buffer.
-
Immunostaining: Incubate the cells with the primary antibody against the phosphorylated ATM substrate, followed by incubation with the fluorescently labeled secondary antibody. Stain the nuclei with a DNA dye (e.g., DAPI).
-
Imaging: Acquire images of the cells using a high-content imaging system.
-
Data Analysis: Quantify the fluorescence intensity of the phosphorylated substrate in the nucleus of each cell. A reduction in the fluorescence signal in compound-treated wells compared to control wells indicates inhibition of ATM kinase activity.
Mandatory Visualizations
Signaling Pathways
// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pJAK [label="pJAK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pSTAT [label="pSTAT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="pSTAT Dimer", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=septagon, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="1H-pyrrolo[2,3-b]pyridine\nInhibitor", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> pJAK [label="Autophosphorylation"]; pJAK -> STAT [label="Phosphorylates"]; STAT -> pSTAT; pSTAT -> Dimer [label="Dimerization"]; Dimer -> Nucleus [label="Translocation"]; Nucleus -> Gene; Inhibitor -> JAK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } caption: JAK-STAT Signaling Pathway Inhibition.
// Nodes FGF [label="FGF", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; pFGFR [label="pFGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; FRS2 [label="FRS2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SOS [label="SOS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="1H-pyrrolo[2,3-b]pyridine\nInhibitor", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges FGF -> FGFR [label="Binds"]; FGFR -> pFGFR [label="Dimerization &\nAutophosphorylation"]; pFGFR -> FRS2 [label="Recruits & Phosphorylates"]; FRS2 -> GRB2 -> SOS -> RAS -> RAF -> MEK -> ERK -> Proliferation; FRS2 -> PI3K -> AKT -> Proliferation; Inhibitor -> FGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } caption: FGFR Signaling Pathway Inhibition.
// Nodes DSB [label="DNA Double-Strand\nBreak (DSB)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATM_dimer [label="ATM Dimer\n(inactive)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ATM_monomer [label="ATM Monomer\n(active)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CHK2 [label="CHK2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle Arrest", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; DNARepair [label="DNA Repair", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="1H-pyrrolo[2,3-b]pyridine\nInhibitor", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges DSB -> ATM_dimer [label="Sensed by\nMRN complex"]; ATM_dimer -> ATM_monomer [label="Autophosphorylation"]; ATM_monomer -> CHK2 [label="Phosphorylates"]; ATM_monomer -> p53 [label="Phosphorylates"]; CHK2 -> CellCycle; p53 -> CellCycle; p53 -> DNARepair; p53 -> Apoptosis; Inhibitor -> ATM_monomer [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } caption: ATM-Mediated DNA Damage Response.
// Nodes Wnt [label="Wnt", fillcolor="#FBBC05", fontcolor="#202124"]; Frizzled [label="Frizzled/LRP5/6", fillcolor="#F1F3F4", fontcolor="#202124"]; Dsh [label="Dsh", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DestructionComplex [label="Destruction Complex\n(Axin, APC, GSK3β)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; betaCatenin [label="β-catenin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pBetaCatenin [label="p-β-catenin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=septagon, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; TCF [label="TCF/LEF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TargetGenes [label="Target Gene\nTranscription", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; CDK8 [label="CDK8", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="1H-pyrrolo[2,3-b]pyridine\nInhibitor", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Wnt -> Frizzled [label="Binds"]; Frizzled -> Dsh [label="Activates"]; Dsh -> DestructionComplex [arrowhead=tee, style=dashed, label="Inhibits"]; DestructionComplex -> betaCatenin [label="Phosphorylates"]; betaCatenin -> pBetaCatenin; pBetaCatenin -> Proteasome [label="Degradation"]; betaCatenin -> Nucleus [label="Translocation\n(Wnt ON)"]; Nucleus -> TCF; betaCatenin -> TCF [label="Co-activates"]; TCF -> TargetGenes; CDK8 -> betaCatenin [label="Regulates"]; Inhibitor -> CDK8 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } caption: Wnt/β-catenin Signaling and CDK8.
Experimental Workflows
// Nodes Start [label="Start: Compound Library", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PrimaryScreen [label="Primary HTS\n(Single Concentration)", fillcolor="#F1F3F4", fontcolor="#202124"]; HitIdentification [label="Hit Identification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DoseResponse [label="Dose-Response\nConfirmation (IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; ConfirmedHits [label="Confirmed Hits", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SecondaryAssays [label="Secondary Assays\n(e.g., Orthogonal, Selectivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; LeadCandidates [label="Lead Candidates", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> PrimaryScreen; PrimaryScreen -> HitIdentification; HitIdentification -> DoseResponse [label="Active Compounds"]; DoseResponse -> ConfirmedHits; ConfirmedHits -> SecondaryAssays; SecondaryAssays -> LeadCandidates; } caption: High-Throughput Screening Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Scholars@Duke publication: Development of a cell-based, high-throughput screening assay for ATM kinase inhibitors. [scholars.duke.edu]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 7. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ATM-dependent DNA damage-response pathway as a determinant in chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Pyrrolopyrimidine Synthesis via Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized pyrrolopyrimidine derivatives utilizing two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These methods are instrumental in the synthesis of a wide array of biologically active molecules, including potent kinase inhibitors.
Introduction to Pyrrolopyrimidines and Cross-Coupling Reactions
Pyrrolopyrimidines, particularly the 7-deazapurine scaffold, are privileged heterocyclic structures in medicinal chemistry.[1] They are key components in numerous FDA-approved drugs and clinical candidates, often targeting protein kinases due to their structural resemblance to the adenine core of ATP.[1][2] The functionalization of the pyrrolopyrimidine core is crucial for modulating potency, selectivity, and pharmacokinetic properties.
The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions have emerged as indispensable tools for the derivatization of halogenated pyrrolopyrimidines. The Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds between a halo-pyrrolopyrimidine and an organoboron reagent, enabling the introduction of various aryl and heteroaryl substituents. The Buchwald-Hartwig amination allows for the synthesis of carbon-nitrogen bonds by coupling a halo-pyrrolopyrimidine with a primary or secondary amine, providing access to a diverse range of amino-pyrrolopyrimidine derivatives.[3][4]
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl and heteroaryl-aryl structures.[5] In the context of pyrrolopyrimidine synthesis, it is frequently employed to introduce aryl or heteroaryl groups at positions 4 and 5 of the heterocyclic core, starting from the corresponding chloro- or bromo-pyrrolopyrimidines.
General Reaction Scheme:
A halo-pyrrolopyrimidine is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst, a suitable ligand, and a base.
General Reaction:
Where:
-
R1-X: Halo-pyrrolopyrimidine (X = Cl, Br)
-
R2R3NH: Primary or secondary amine
-
Pd catalyst: e.g., Pd₂(dba)₃, Pd(OAc)₂
-
Ligand: e.g., BINAP, Xantphos, RuPhos, BrettPhos
-
Base: e.g., NaOtBu, K₃PO₄, Cs₂CO₃
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with Aniline
This protocol outlines a general procedure for the synthesis of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 1 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, add sodium tert-butoxide to a dry Schlenk tube.
-
In a separate flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, aniline, Pd₂(dba)₃, and Xantphos in toluene.
-
Add the solution from step 2 to the Schlenk tube containing the base.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Tabulated Data: Buchwald-Hartwig Amination Substrate Scope
The following table presents representative yields for the Buchwald-Hartwig amination of halo-pyrrolopyrimidines with various amines.
| Entry | Halo-pyrrolopyrimidine | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 88 |
| 2 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 95 |
| 3 | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Benzylamine | Pd₂(dba)₃/BrettPhos | K₃PO₄ | t-BuOH | 75 |
| 4 | 4-Bromo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | Piperidine | Pd(OAc)₂/RuPhos | LiHMDS | THF | 82 |
Yields are based on isolated product and may vary depending on specific reaction conditions and scale.
Visualization of Reaction Mechanisms and Signaling Pathways
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 2. HER-2 signaling and inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Profiling of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its structure is adept at mimicking the hinge-binding motif of ATP, facilitating crucial hydrogen bond interactions within the kinase active site.[1] While specific kinase inhibition data for 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine is limited, derivatives of this core structure have demonstrated potent inhibitory activity against a range of kinases, indicating the therapeutic potential of this compound class. This document provides an overview of the available data, protocols for assessing kinase inhibition, and visual representations of relevant signaling pathways and experimental workflows.
Kinase Inhibition Profile
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of several important kinase targets.
Fibroblast Growth Factor Receptor (FGFR)
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated for their inhibitory activity against FGFRs.[2][3] In one study, the incorporation of a benzyloxy group at the 4-position of a phenyl ring attached to the core scaffold (compound 4g) led to a decrease in FGFR1 activity.[3] However, other derivatives from the same series displayed potent, pan-FGFR inhibitory activities.[2][3] For instance, compound 4h, a structurally related analog, showed significant inhibition of FGFR1-4.[2][3]
Other Kinases
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been identified as a source of inhibitors for other kinases, including Traf2 and Nck-interacting kinase (TNIK) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A).[4][5] Various derivatives have shown potent, even nanomolar, inhibitory activity against these targets.[4][5]
Data Presentation
Table 1: Kinase Inhibition Data for a 4-(Benzyloxy)phenyl-1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4g) and a Potent Analog (Compound 4h)
| Compound | Target Kinase | IC50 (nM) |
| 4g (contains a 4-(benzyloxy)phenyl moiety) | FGFR1 | >1000 |
| 4h (potent analog) | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 |
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[3]
Experimental Protocols
The following is a generalized protocol for a fluorescence-based kinase inhibition assay, a common method for profiling kinase inhibitors.
Objective: To determine the in vitro inhibitory activity of this compound and its analogs against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Fluorescence-based detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted test compound, control inhibitor, and DMSO (vehicle control) to separate wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the recombinant kinase and the specific substrate in the kinase assay buffer.
-
Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: Prepare an ATP solution in kinase assay buffer at a concentration close to its Km value for the specific kinase. Add the ATP solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product formed by adding the fluorescence-based detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the phosphorylation of the substrate.
-
Data Analysis:
-
Measure the fluorescence intensity in each well using a plate reader.
-
Normalize the data relative to the positive (no inhibition) and negative (maximal inhibition) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Visualizations
Signaling Pathway
Caption: FGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: General Workflow for a Kinase Inhibition Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of pyrrolopyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of pyrrolopyridines.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of pyrrolopyridines, presented in a question-and-answer format.
Nitration Reactions
Question 1: My nitration of a pyrrolopyridine substrate is resulting in low yields of the desired mono-nitro product and multiple spots on my TLC plate. What are the likely side reactions?
Answer:
Low yields and multiple products during the nitration of pyrrolopyridines are common and can be attributed to several side reactions due to the electron-rich nature of the bicyclic system. The primary side reactions include:
-
Over-nitration: The introduction of more than one nitro group onto the aromatic system is a frequent issue, especially with highly activating substituents on the ring.
-
Nitration at Alternative Positions: While specific positions are electronically favored, nitration can occur at other locations. For instance, in 7-azaindole, while the 5-position is the primary site for electrophilic substitution, nitration can also occur at the C3 position of the pyrrole ring.[1]
-
Oxidation of the Pyrrole Ring: The electron-rich pyrrole ring is susceptible to oxidation under harsh nitrating conditions, leading to decomposition and the formation of tarry byproducts.
-
N-Nitration: Nitration can occur at the pyrrole nitrogen (N1), particularly if the nitrogen is unprotected.
To mitigate these side reactions, consider the following troubleshooting suggestions:
-
Protecting Groups: Employing a protecting group on the pyrrole nitrogen, such as a benzenesulfonyl (Bs) or triisopropylsilyl (TIPS) group, can prevent N-nitration and may improve the regioselectivity of C-nitration.
-
Milder Nitrating Agents: Instead of harsh conditions like a mixture of nitric acid and sulfuric acid, consider using milder nitrating agents such as nitric acid in acetic anhydride, or nitronium tetrafluoroborate (NO₂BF₄).[2] Using sodium nitrite in hexafluoroisopropanol (HFIP) can also be a mild alternative.[3]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize over-nitration and oxidative side reactions.
-
Stoichiometry and Addition Rate: Use a minimal excess of the nitrating agent and add it dropwise to maintain a low concentration of the active nitrating species, which favors mono-nitration.[4]
Quantitative Data on Nitration Side Reactions
While specific yields are highly substrate and condition-dependent, the following table provides a general overview of expected outcomes.
| Nitrating Agent/Conditions | Target Product | Common Side Products | Typical Yield of Target | Reference |
| HNO₃/H₂SO₄ | Mono-nitrated Pyrrolopyridine | Di-nitrated, Oxidized Products | 10-40% | [5] |
| HNO₃/TFAA | 3-Nitropyridines | Low levels of other isomers | 10-83% | [5][6][7] |
| NaNO₂/HFIP | Mono-nitrated Pyrrolopyridine | Minimal | 28-98% (substrate dependent) | [3] |
Experimental Protocol: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide (Illustrative Protocol)
This protocol demonstrates a common strategy to control nitration.
Methodology:
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to warm to 20°C before use.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, heat pyridine-N-oxide to 60°C.
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution to a pH of 7-8 with a saturated sodium carbonate solution to precipitate the yellow solid product.
-
Purification: Collect the solid by filtration. The product can be extracted from the solid with acetone, and the solvent evaporated to yield the crude product, which can be further purified by recrystallization from acetone.[4]
Diagram: Troubleshooting Over-Nitration
Caption: Troubleshooting workflow for over-nitration in pyrrolopyridine synthesis.
Reduction of Nitro Groups
Question 2: My reduction of a nitro-pyrrolopyridine is incomplete or is producing unexpected byproducts. What could be the issue?
Answer:
The reduction of a nitro group to an amine on the pyrrolopyridine scaffold can be challenging. Common issues include:
-
Incomplete Reduction: The reaction may stall at the nitroso or hydroxylamine intermediate stage.
-
Hydrodehalogenation: If your molecule contains halogen substituents (especially fluorine or chlorine), these can be reductively cleaved under certain catalytic hydrogenation conditions (e.g., high pressure, aggressive catalysts like Pd/C).
-
Formation of Azo Compounds: Under some reducing conditions, condensation between nitroso and amino intermediates can lead to the formation of dimeric azo compounds.
-
Catalyst Poisoning: Impurities in the starting material or reagents can poison the catalyst (e.g., Pd/C), leading to an incomplete reaction.
To address these issues, consider the following:
-
Choice of Reducing Agent:
-
Tin(II) Chloride (SnCl₂): Often effective for reducing aromatic nitro groups. Ensure an adequate excess is used.
-
Catalytic Hydrogenation (H₂/Pd/C): A clean method, but conditions must be carefully controlled to avoid hydrodehalogenation. Using lower hydrogen pressure or a less active catalyst may be beneficial.
-
Iron in Acetic Acid (Fe/AcOH): A classic and effective method.
-
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to ensure it proceeds to completion.
-
Catalyst Quality: If using catalytic hydrogenation, ensure the catalyst is fresh and active.
-
Purity of Starting Material: Ensure the nitro-intermediate is of high purity to avoid catalyst poisoning.
Quantitative Data on Reduction Side Reactions
Yields are highly dependent on the specific substrate and reaction conditions.
| Reducing Agent | Target Product | Common Side Products | Typical Yield of Target | Reference |
| H₂/Pd/C (aggressive) on fluorinated substrate | Amino-pyrrolopyridine | Hydrodefluorinated product | Variable, can be significant | [8][9][10] |
| SnCl₂ | Amino-pyrrolopyridine | Incomplete reduction products | 60-90% | General knowledge |
| Fe/AcOH | Amino-pyrrolopyridine | Minimal | 70-95% | General knowledge |
Experimental Protocol: Reduction of a Nitro-pyrrolopyridine using SnCl₂
-
Setup: In a round-bottom flask, dissolve the nitro-pyrrolopyridine derivative in ethanol or ethyl acetate.
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Diagram: Decision Tree for Nitro Group Reduction
References
- 1. researchgate.net [researchgate.net]
- 2. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions [ouci.dntb.gov.ua]
Technical Support Center: Improving the Solubility of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial experiments, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound. It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation and ensure reproducibility.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. Why does this happen and how can I prevent it?
A2: This phenomenon, often termed "crashing out" or "precipitation upon dilution," is common for hydrophobic compounds. It occurs because the compound, which is soluble in the organic solvent (DMSO), is not soluble in the aqueous environment of the cell culture medium. The abrupt change in solvent polarity causes the compound to fall out of solution.[1][2]
To prevent this, you can try the following:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of the medium, perform one or more intermediate dilutions.[2]
-
Slow Addition with Agitation: Add the stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium. This helps to disperse the compound quickly.[1][2]
-
Pre-warming the Medium: Having the cell culture medium at 37°C can sometimes help to increase the solubility of the compound.[1][2]
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
A3: The tolerance to DMSO is cell-line dependent. Generally, a final DMSO concentration of 0.1% is considered safe for most cell lines with minimal toxic effects.[3][4][5][6] Many robust cell lines can tolerate up to 0.5% DMSO for standard incubation times (e.g., up to 72 hours).[3][7] However, it is always best practice to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay.[7] Concentrations above 1% often lead to significant cytotoxicity.[5][7]
Q4: Can I use co-solvents other than DMSO to improve the solubility of this compound?
A4: Yes, other co-solvents can be used, often in combination with DMSO. Common co-solvents for in vitro use include ethanol, polyethylene glycols (PEGs), and propylene glycol.[8][9][10] When using a co-solvent system, it is important to keep the final concentration of the organic solvents as low as possible and to include an appropriate vehicle control in your experiment.
Q5: How can pH adjustment improve the solubility of my compound?
A5: For ionizable compounds, solubility is significantly dependent on the pH of the solution.[11][12] this compound contains a pyrrolopyridine core, which is weakly basic. Therefore, decreasing the pH of the aqueous buffer (making it more acidic) may increase its solubility.[11] However, the chosen pH must be compatible with the viability and normal physiology of the cells in your assay.
Q6: What are cyclodextrins and can they help with the solubility of this compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic compound and increasing its aqueous solubility.[13][14][15][16][17] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. This can be a viable strategy if other methods are not successful, but it is important to verify that the cyclodextrin itself does not interfere with the assay.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer. | The compound's concentration exceeds its thermodynamic solubility in the final aqueous medium. "Solvent shock" due to rapid change in solvent polarity.[1] | - Decrease the final concentration of the compound. - Perform serial dilutions of the stock solution in the assay buffer.[1] - Add the compound stock to the buffer dropwise while gently vortexing.[1] - Pre-warm the aqueous buffer to 37°C before adding the compound.[1] |
| Cloudiness or haze develops in the medium over time in the incubator. | The compound has low kinetic solubility and is precipitating out of the supersaturated solution over time. Temperature shift affecting solubility.[1] pH shift in the medium due to the CO2 environment or cell metabolism.[1] | - Determine the kinetic solubility of the compound in the assay medium to find the maximum stable concentration. - Ensure the incubator temperature is stable. - Use a medium buffered with HEPES if pH shifts are suspected. |
| Inconsistent or non-reproducible assay results. | Variable amounts of soluble compound due to precipitation. Micro-precipitates may be present that are not easily visible. | - Visually inspect all solutions and plates for any signs of precipitation before use.[2] - Centrifuge a sample of the final dilution and look for a pellet to confirm precipitation.[18] - Prepare fresh dilutions for each experiment.[2] |
| Cell death observed in vehicle control wells. | The concentration of DMSO or other co-solvents is too high for the cell line. | - Determine the maximum tolerated solvent concentration by performing a dose-response curve with the solvent alone.[7] - Ensure the final solvent concentration is consistent across all wells.[7] |
Quantitative Data Summary
The following tables present illustrative data for a hypothetical compound with properties similar to this compound to guide your experimental design.
Table 1: Illustrative Solubility in Different Solvents
| Solvent | Solubility (mg/mL) |
| Water (pH 7.4) | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| DMSO | > 50 |
| Ethanol | ~ 5 |
| PEG400 | ~ 10 |
Table 2: Effect of Co-Solvent (DMSO) on Apparent Solubility in PBS (pH 7.4)
| Final DMSO Concentration (%) | Apparent Solubility (µM) | Observation |
| 0.1 | ~ 1 | Clear Solution |
| 0.5 | ~ 5 | Clear Solution |
| 1.0 | ~ 15 | Hazy, fine precipitate after 1 hr |
| 2.0 | ~ 30 | Immediate Precipitation |
Table 3: Effect of pH on Apparent Solubility in Aqueous Buffer
| pH | Apparent Solubility (µM) |
| 5.0 | ~ 10 |
| 6.0 | ~ 3 |
| 7.4 | < 1 |
| 8.0 | < 1 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions using a Co-Solvent System
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Prepare Intermediate Dilutions (Stepwise Dilution):
-
To prepare a 100 µM working solution in cell culture medium with a final DMSO concentration of 0.5%, first prepare an intermediate dilution.
-
For example, dilute the 10 mM stock solution 1:10 in 100% DMSO to get a 1 mM intermediate stock.
-
-
Prepare the Final Working Solution:
-
Pre-warm the cell culture medium to 37°C.
-
While gently swirling the medium, add the intermediate stock solution dropwise to the desired final concentration. For a 10 µM solution from a 1 mM stock, this would be a 1:100 dilution.
-
The final DMSO concentration in this example would be 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a Cyclodextrin Solution:
-
Prepare a 10% (w/v) solution of HP-β-CD in your aqueous assay buffer.
-
Stir until the HP-β-CD is completely dissolved.
-
-
Complexation:
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the suspension vigorously at room temperature for 24-48 hours, protected from light.
-
-
Separation of Undissolved Compound:
-
After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved compound.
-
Alternatively, filter the suspension through a 0.22 µm syringe filter.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
This concentration represents the enhanced solubility of the compound in the presence of HP-β-CD.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. wjbphs.com [wjbphs.com]
- 11. researchgate.net [researchgate.net]
- 12. Graphviz [graphviz.org]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. humapub.com [humapub.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting low efficacy of 1H-pyrrolo[2,3-b]pyridine inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine inhibitors. The content is designed to help address common issues related to low efficacy observed during experiments.
Troubleshooting Guides
This section provides structured guidance in a question-and-answer format to address specific problems you may encounter.
Issue 1: Lower than expected potency in biochemical assays (e.g., IC50 appears too high).
Question: My 1H-pyrrolo[2,3-b]pyridine inhibitor shows weak activity in my in vitro kinase assay. What are the potential causes and how can I troubleshoot this?
Answer: Low potency in biochemical assays can stem from several factors. Follow this troubleshooting workflow to identify the root cause:
Troubleshooting Workflow: Low Biochemical Potency
Caption: Troubleshooting workflow for low biochemical potency.
Detailed Steps:
-
Verify Compound Integrity and Concentration:
-
Purity and Identity: Confirm the chemical identity and purity of your inhibitor stock using methods like NMR or mass spectrometry. Impurities or degradation can lead to lower than expected activity.
-
Concentration: Accurately determine the concentration of your stock solution. Errors in stock concentration will directly impact the IC50 value.
-
Solubility: Ensure your compound is fully dissolved in the assay buffer. Precipitated inhibitor will not be available to interact with the target enzyme. Consider performing a solubility test.
-
-
Check Assay Conditions:
-
ATP Concentration: For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration in the assay.[1] High ATP concentrations will lead to an underestimation of the inhibitor's potency. It is recommended to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase.
-
Buffer Components: Review the composition of your assay buffer. Ensure the pH is optimal for enzyme activity and that any necessary co-factors or additives (like DTT) are present at the correct concentrations.
-
Incubation Time: Some inhibitors exhibit slow binding kinetics, meaning they require a longer incubation time to reach equilibrium with the target enzyme.[2] If you suspect this, perform a time-course experiment to determine the optimal pre-incubation time.
-
-
Evaluate Enzyme and Substrate Quality:
-
Enzyme Activity: Ensure that the kinase used in the assay is active. Use a fresh batch of enzyme if possible and always include a positive control inhibitor with a known potency.
-
Substrate Purity: The purity of the substrate can also affect assay results. Use a high-quality, purified substrate.
-
Issue 2: Low efficacy in cell-based assays despite good biochemical potency.
Question: My inhibitor is potent in biochemical assays, but shows weak or no activity in cell-based assays (e.g., high EC50 in a cell viability assay). What could be the reason?
Answer: A discrepancy between biochemical potency and cellular efficacy is a common challenge in drug discovery.[3] This often points to issues with the compound's interaction with the complex cellular environment.
Troubleshooting Workflow: Poor Cellular Efficacy
Caption: Troubleshooting workflow for poor cellular efficacy.
Detailed Steps:
-
Assess Cell Permeability and Efflux:
-
Permeability: The compound may have poor membrane permeability and therefore not reach its intracellular target. Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive permeability.
-
Efflux: The inhibitor might be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. This can be investigated using cell lines that overexpress specific efflux pumps or by using known efflux pump inhibitors.
-
-
Investigate Compound Stability:
-
The inhibitor may be unstable in the cell culture medium or be rapidly metabolized by the cells. Assess the stability of the compound in the complete cell culture medium over the time course of the experiment. In vitro metabolism can be assessed using liver microsomes.
-
-
Confirm Target Engagement in Cells:
-
It is crucial to verify that the inhibitor is binding to its intended target within the cell. A common method is to use Western blotting to measure the phosphorylation status of a known downstream substrate of the target kinase.[4] A reduction in the phosphorylation of the substrate in a dose-dependent manner indicates target engagement.
-
-
Evaluate Off-Target Effects:
-
The observed cellular phenotype (or lack thereof) might be due to off-target effects. A kinome-wide selectivity screen can identify other kinases that your compound inhibits.[5] Comparing the cellular effects of your inhibitor with a structurally unrelated inhibitor that targets the same kinase can also help to distinguish on-target from off-target effects.
-
Frequently Asked Questions (FAQs)
Q1: My 1H-pyrrolo[2,3-b]pyridine inhibitor has poor aqueous solubility. How can I improve it for my experiments?
A1: Poor solubility is a known issue for some heterocyclic compounds.[6] Here are some strategies to address this:
-
Use of Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent like DMSO is common. However, ensure the final concentration is not toxic to your cells (typically ≤ 0.5%).
-
Formulation Strategies: For in vivo studies, formulation approaches such as the use of cyclodextrins or lipid-based formulations can enhance solubility.
-
Salt Formation: If your compound has a basic or acidic functional group, forming a salt can significantly improve its aqueous solubility.
-
Structural Modification: In the long term, medicinal chemistry efforts can focus on introducing polar functional groups to the scaffold to improve solubility, though this may also impact potency.
Q2: How do I interpret the IC50 values for my kinase inhibitor?
A2: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[7][8] When interpreting IC50 values, it is important to consider:
-
Assay Conditions: As mentioned earlier, the IC50 of an ATP-competitive inhibitor is sensitive to the ATP concentration.[1] Always report the ATP concentration used in your assay.
-
Mechanism of Inhibition: The relationship between IC50 and the inhibition constant (Ki) depends on the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[9]
-
Comparison Across Studies: Be cautious when comparing IC50 values from different studies, as variations in assay conditions can lead to significant differences in the reported values.[7]
Q3: What are some common experimental artifacts to be aware of in kinase inhibitor assays?
A3: Several experimental artifacts can lead to misleading results:
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Including a detergent like Triton X-100 in the assay buffer can help to mitigate this.
-
Interference with Assay Readout: In fluorescence-based assays, colored or fluorescent compounds can interfere with the signal.[10] Always run a control without the enzyme to check for such interference.
-
Reactive Compounds: Some compounds may covalently modify the enzyme, leading to irreversible inhibition. This can be investigated by pre-incubating the enzyme and inhibitor before adding the substrate and ATP.
Quantitative Data Summary
The following tables summarize the inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives against their primary kinase targets and provide examples of their selectivity profiles.
Table 1: Potency of 1H-pyrrolo[2,3-b]pyridine Derivatives Against Primary Kinase Targets
| Compound ID/Reference | Primary Target | IC50 (nM) | Notes |
| Compound 4h | FGFR1 | 7 | A potent pan-FGFR inhibitor. |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| FGFR4 | 712 | ||
| Compound 22 | CDK8 | 48.6 | A potent type II CDK8 inhibitor.[7] |
| Compound 9 | c-Met | 22.8 | Also shows moderate ALK inhibition.[11] |
| Compound 31g | JAK1 | Potent | A potent and selective JAK1 inhibitor.[12] |
Table 2: Example of Kinase Selectivity Profile
| Kinase Target | On-Target/Off-Target | IC50 (nM) |
| Target Kinase A | On-Target | 15 |
| Kinase B | Off-Target | 1,200 |
| Kinase C | Off-Target | > 10,000 |
| Kinase D | Off-Target | 850 |
| Kinase E | Off-Target | > 10,000 |
| This table provides a hypothetical example to illustrate how selectivity data is presented. A larger difference between on-target and off-target IC50 values indicates higher selectivity. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Kinase Inhibition Assay (TR-FRET)
Objective: To determine the in vitro potency (IC50) of a 1H-pyrrolo[2,3-b]pyridine inhibitor against a target kinase.
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive method for measuring kinase activity.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare a solution of the kinase, a biotinylated substrate peptide, and a europium-labeled anti-phospho-substrate antibody in the assay buffer.
-
-
Assay Plate Setup:
-
Add the inhibitor dilutions to a low-volume 384-well plate.
-
Add the kinase/substrate/antibody mixture to all wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to all wells (at a final concentration close to the Km for the kinase).
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection solution containing streptavidin-labeled allophycocyanin (SA-APC).
-
Incubate for a further 60 minutes at room temperature to allow for the binding of SA-APC to the biotinylated substrate.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT)
Objective: To determine the effect of a 1H-pyrrolo[2,3-b]pyridine inhibitor on the viability of a cancer cell line.
Methodology: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14][15]
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot this against the inhibitor concentration to determine the EC50 value.
-
Protocol 3: Western Blot for Target Engagement
Objective: To confirm that the 1H-pyrrolo[2,3-b]pyridine inhibitor is engaging its target kinase in a cellular context.
Methodology: Western blotting is used to detect the phosphorylation status of a downstream effector of the target kinase. A decrease in phosphorylation indicates inhibition of the upstream kinase.[4][16]
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of the inhibitor for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein, as well as a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the dose-dependent effect of the inhibitor on the phosphorylation of the target.
-
Signaling Pathway Diagrams
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade involved in immunity, cell proliferation, and differentiation.[17][18][19] Many 1H-pyrrolo[2,3-b]pyridine inhibitors target JAK kinases.
Caption: Simplified diagram of the JAK/STAT signaling pathway.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[20][21][22][23] Aberrant FGFR signaling is implicated in various cancers.
Caption: Key downstream pathways in FGFR signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. benchchem.com [benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT (Assay protocol [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 18. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. assaygenie.com [assaygenie.com]
Technical Support Center: Overcoming Resistance to 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
For Research Use Only. Not for use in diagnostic procedures.
This technical support guide is intended for researchers, scientists, and drug development professionals encountering resistance to 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine and related 7-azaindole-based kinase inhibitors in cancer cell line models. The information provided is based on established mechanisms of resistance to kinase inhibitors, particularly those targeting the JAK/STAT pathway.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a versatile scaffold frequently used in the development of ATP-competitive kinase inhibitors.[1][2][3][4] Its structure mimics the adenine hinge-binding motif of ATP, allowing it to form key hydrogen bonds in the kinase ATP-binding pocket.[4] Based on this common mechanism, this compound (referred to as BPP) is presumed to function as a kinase inhibitor. A primary target for this class of compounds is the Janus kinase (JAK) family, which are critical components of the JAK/STAT signaling pathway.[5] Aberrant activation of this pathway is a hallmark of various cancers, particularly hematologic malignancies.[6]
Q2: My cancer cell line, initially sensitive to BPP, is now showing signs of resistance. What are the common underlying mechanisms?
A2: Resistance to kinase inhibitors is a common challenge and can be broadly categorized as on-target or off-target.[7][8]
-
On-target alterations: This typically involves the acquisition of secondary mutations in the target kinase's ATP-binding pocket, which can prevent the inhibitor from binding effectively.[9] While secondary mutations have not been a primary clinical issue for the JAK inhibitor ruxolitinib, preclinical models have identified mutations that can confer resistance.[10][11]
-
Bypass pathway activation: The cancer cells may activate alternative signaling pathways to compensate for the inhibition of the primary target.[8][12] For JAK inhibitors, this can involve the reactivation of the JAK/STAT pathway through heterodimerization of different JAK family members (e.g., JAK1 and TYK2) or the activation of parallel pathways like the RAS/MEK/ERK (MAPK) or PI3K/AKT pathways.[6][12][13]
-
Drug efflux and metabolism: Cancer cells can increase the expression of drug efflux pumps (like MDR1) that actively remove the inhibitor from the cell, reducing its intracellular concentration.[12]
Q3: How can I experimentally confirm that my cell line has developed resistance?
A3: The most direct way to confirm resistance is to perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo, or direct cell counting) and compare the half-maximal inhibitory concentration (IC50) of the parental (sensitive) and the suspected resistant cell lines.[7][14] A significant increase (rightward shift) in the IC50 value for the resistant line indicates a decrease in sensitivity.[7]
Q4: What are the initial steps to investigate the mechanism of resistance in my cell line?
A4: A logical approach is to first determine if the resistance is due to on-target or off-target effects.[7]
-
Sequence the target kinase: Extract genomic DNA from both sensitive and resistant cells and sequence the coding region of the suspected target kinase (e.g., JAK2) to identify potential mutations.[7]
-
Analyze downstream signaling: Use western blotting to assess the phosphorylation status of key downstream signaling proteins like STAT3, STAT5, ERK, and AKT in both sensitive and resistant cells, with and without BPP treatment. Sustained phosphorylation of these proteins in resistant cells despite BPP treatment suggests the activation of a bypass pathway.[15]
-
Phospho-Kinase Array: To broadly screen for bypass pathways, a phospho-kinase array can compare the activation levels of numerous signaling pathways simultaneously between sensitive and resistant cells.[7]
Troubleshooting Guides
This section provides structured guidance for common experimental issues.
Issue 1: Unexpected Lack of Efficacy in a Supposedly Sensitive Cell Line
| Possible Cause | Recommended Solution |
| Cell Line Integrity | Authenticate your cell line using Short Tandem Repeat (STR) profiling to rule out misidentification or cross-contamination.[15] |
| Inhibitor Concentration | Perform a fresh dose-response curve to determine the accurate IC50. Optimal drug concentration ranges can be estimated from published data or pilot experiments.[14] |
| Inhibitor Stability | Ensure proper storage of the compound as recommended by the manufacturer. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.[15] |
| Assay Conditions | Optimize cell seeding density and assay duration. Inconsistent cell growth can significantly impact results.[16] |
Issue 2: Difficulty Establishing a Stable BPP-Resistant Cell Line
| Possible Cause | Recommended Solution |
| Insufficient Drug Pressure | Gradually increase the concentration of BPP in the culture medium over several weeks or months. Start at a concentration around the IC50 and incrementally raise it as the cells adapt.[17] |
| Pulsed Treatment | An alternative to continuous exposure is a pulsed treatment, where cells are exposed to a high concentration of BPP for a short period (e.g., 24-48 hours), followed by a recovery period in drug-free medium. Repeat this cycle to select for resistant populations.[17] |
| Heterogeneous Population | The parental cell line may contain a very small subpopulation of pre-existing resistant cells. Consider single-cell cloning to isolate and expand resistant colonies. |
Issue 3: Inconsistent Results in Cell Viability Assays
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating to ensure even distribution in the wells.[15] |
| Edge Effects | The outer wells of a multi-well plate are prone to evaporation, leading to altered media concentration. Avoid using the outer wells or fill them with sterile PBS or media without cells.[15] |
| Variable Incubation Times | Use a consistent drug treatment duration for all experiments to ensure reproducibility.[15] |
| Confounding Growth Rates | Standard IC50 values can be confounded by differences in cell proliferation rates. Consider using growth rate inhibition (GR) metrics, which normalize for these differences.[16] |
Data Presentation
Table 1: Representative IC50 Values for JAK Inhibitors in Sensitive vs. Resistant Cells
This table presents hypothetical, yet plausible, data illustrating the shift in IC50 values upon acquiring resistance.
| Cell Line | Compound | IC50 (Sensitive) | IC50 (Resistant) | Fold Change | Potential Resistance Mechanism |
| HEL 92.1.7 | BPP (JAK2 Inhibitor) | 150 nM | 2.5 µM | ~17x | Reactivation of JAK/STAT signaling[6] |
| SET-2 | Type II JAK2 Inhibitor | 50 nM | 1.2 µM | 24x | Upregulation of AXL/MAPK signaling[13] |
| Ba/F3-JAK2 V617F | Ruxolitinib | 200 nM | > 5 µM | >25x | Secondary JAK2 Mutation[18] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol is a standard method for assessing cell viability in response to a compound.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and resume growth for 18-24 hours.
-
Drug Treatment: Prepare a 2X serial dilution of BPP in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include "vehicle control" (e.g., DMSO) and "no cells" (medium only) wells. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle control (100% viability). Plot the percentage of viable cells against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol allows for the assessment of protein expression and phosphorylation status.[15]
-
Cell Treatment & Lysis: Seed cells in 6-well plates. Once they reach ~80% confluency, treat them with BPP at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathway Diagram
Caption: Mechanisms of resistance to BPP, a putative JAK2 inhibitor.
Experimental Workflow Diagram
Caption: Workflow for investigating BPP resistance mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms [frontiersin.org]
- 12. dovepress.com [dovepress.com]
- 13. Development of Resistance to Type II JAK2 Inhibitors in MPN Depends on AXL Kinase and Is Targetable - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. benchchem.com [benchchem.com]
- 16. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1H-pyrrolo[2,3-b]pyridine Compounds in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance and answers to frequently asked questions regarding the stability of 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) compounds in solution. Understanding the stability profile of these compounds is critical for ensuring the accuracy and reproducibility of experimental results and for the development of robust drug formulations.
Frequently Asked Questions (FAQs)
Q1: My 1H-pyrrolo[2,3-b]pyridine compound appears to be degrading in my aqueous assay buffer. What are the likely causes?
A1: 1H-pyrrolo[2,3-b]pyridine and its derivatives can be susceptible to degradation in aqueous solutions, primarily through hydrolysis. The stability is often pH-dependent, with increased degradation observed under both acidic and basic conditions. The specific substituents on the pyrrolopyridine core can also significantly influence the rate and pathway of degradation.
Q2: What are the primary factors that can affect the stability of my 1H-pyrrolo[2,3-b]pyridine compound in solution?
A2: The main factors influencing the stability of these compounds are:
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis of the pyrrolopyridine ring or attached functional groups.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Some 7-azaindole derivatives are known to be photosensitive and can undergo photodegradation upon exposure to light, especially UV radiation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the formation of N-oxides or other oxidation products.
-
Solvent: While generally more stable in organic solvents, the choice of co-solvent in aqueous buffers can sometimes influence stability.
Q3: How can I minimize the degradation of my compound during an experiment?
A3: To minimize degradation, consider the following precautions:
-
Buffer Selection: Use a buffer system that maintains a pH where the compound is most stable, typically in the neutral range (pH 6-8), if compatible with your assay.
-
Temperature Control: Perform experiments at the lowest feasible temperature and avoid prolonged heating of solutions.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]
-
Fresh Solutions: Prepare solutions fresh before use whenever possible. If storage is necessary, store aliquots at -20°C or -80°C and perform a freeze-thaw stability study to assess any degradation.
-
Inert Atmosphere: For compounds particularly sensitive to oxidation, degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q4: I am observing unexpected peaks in my HPLC analysis. Could these be degradation products?
A4: Yes, the appearance of new peaks in your chromatogram, often with different retention times than the parent compound, is a strong indication of degradation. It is crucial to develop a stability-indicating HPLC method that can resolve the parent compound from all potential degradation products.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with 1H-pyrrolo[2,3-b]pyridine compounds.
Issue 1: Loss of Compound Potency or Concentration Over Time
Symptoms:
-
Decreased biological activity in assays.
-
Lower than expected concentration when re-analyzing a stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound potency.
Issue 2: Appearance of Extra Peaks in HPLC Chromatogram
Symptoms:
-
Shoulders on the main peak.
-
New, well-resolved peaks appearing over time.
-
Broad or tailing peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Quantitative Stability Data
The stability of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the specific substitution pattern of the molecule. The following table summarizes forced degradation data for Vemurafenib, a kinase inhibitor with a 7-azaindole core, which can serve as a representative example.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation of Vemurafenib |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | Significant |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | Significant |
| Oxidative | 3% H₂O₂ | 24 | Room Temp | Minor |
| Thermal | - | 48 | 80 | Minor |
| Photolytic | UV Light | 24 | Room Temp | Minor |
Data is qualitative based on literature indicating where significant degradation occurs for Vemurafenib.[2] Actual percentages will vary based on the specific derivative.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a 1H-pyrrolo[2,3-b]pyridine compound to identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., Methanol, Acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for up to 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for up to 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for up to 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with mobile phase.
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 24 hours. At the end of the study, dissolve the solid in a suitable solvent and dilute both samples with the mobile phase.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period (e.g., 24 hours). A control sample should be kept in the dark at the same temperature.
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
-
For identification of degradation products, analyze the stressed samples using LC-MS.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Initial Method Development:
-
Column: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where the parent compound and potential degradation products have good absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
2. Method Optimization:
-
Inject a mixture of the unstressed and stressed samples (from the forced degradation study).
-
Optimize the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation product peaks.
-
Ensure that the peak shapes are symmetrical (tailing factor close to 1).
3. Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation peaks.
Signaling Pathway and Degradation Visualization
The 1H-pyrrolo[2,3-b]pyridine scaffold is a common "hinge-binding" motif in many kinase inhibitors. Its stability is crucial for maintaining the necessary interactions within the ATP-binding pocket of the kinase.
Caption: Interaction of a 1H-pyrrolo[2,3-b]pyridine inhibitor with a kinase active site and a potential degradation pathway.
References
Optimizing reaction conditions for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the key parameters to optimize?
A1: Low yields in 7-azaindole synthesis are a common issue. Several factors can be optimized:
-
Choice of Base and Solvent: The selection of base and solvent is critical and often interdependent. For instance, in domino reactions of 2-fluoro-3-picoline with aldehydes, the choice of an alkali-amide base can selectively determine the product, with KN(SiMe₃)₂ favoring 7-azaindole formation and LiN(SiMe₃)₂ favoring the 7-azaindoline derivative.[1] The solvent can also significantly impact the reaction rate and yield; polar aprotic solvents like DMSO and acetic acid are often effective.[2]
-
Reaction Temperature and Time: Elevated temperatures are frequently required, but excessive heat or prolonged reaction times can cause decomposition of starting materials or products.[2][3] It is crucial to monitor the reaction's progress using methods like thin-layer chromatography (TLC) to identify the optimal duration.[2]
-
Catalyst System: The choice of catalyst is pathway-dependent. For Sonogashira coupling-cyclization routes, palladium and copper catalysts are common.[4][5] Iron-catalyzed cyclizations have also proven effective, particularly under microwave irradiation.[6][7] Screening different catalysts and ligands can lead to significant yield improvements.
-
Atmosphere: For sensitive substrates, particularly in metal-catalyzed reactions like the Sonogashira coupling, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidative side reactions, such as the homocoupling of terminal alkynes.[2][8]
Q2: I am observing significant amounts of homocoupled byproducts in my Sonogashira reaction. How can this be minimized?
A2: The formation of homocoupled diynes is a well-known side reaction in Sonogashira couplings, consuming the valuable terminal alkyne starting material.[8] To minimize this:
-
Control the Atmosphere: Oxygen promotes the homocoupling reaction. Ensure the reaction is thoroughly degassed and maintained under a strictly inert atmosphere (nitrogen or argon).[8]
-
Modified Conditions: One reported strategy to diminish homocoupling is to use a dilute hydrogen atmosphere mixed with nitrogen or argon. This method has been shown to reduce the homocoupling side product to as low as 2%.[8]
-
Catalyst and Copper Concentration: The concentration of the catalyst and, specifically, the copper co-catalyst can influence the rate of homocoupling. Careful optimization of the catalyst loading is recommended.[8]
Q3: The Fischer indole synthesis for my 7-azaindole target is not proceeding to completion. What could be the issue?
A3: Incomplete conversion in the Fischer indole synthesis is often traced back to the cyclization step (indolization), which can have a high activation energy.[2]
-
Acid Catalyst: This reaction requires an acid catalyst, which can be either a Brønsted acid (e.g., H₂SO₄, p-TsOH) or a Lewis acid (e.g., ZnCl₂).[2][9] Polyphosphoric acid (PPA) is often a very effective medium and catalyst for this transformation.[2] Ensure the catalyst is active and used in sufficient quantity.
-
Temperature: The reaction often requires high temperatures to drive the[10][10]-sigmatropic rearrangement.[2] If the reaction is sluggish, cautiously increasing the temperature while monitoring for decomposition can improve the conversion rate.[2] Microwave-assisted synthesis can be particularly effective, often improving yields and dramatically reducing reaction times.[2]
Q4: I'm struggling with the purification of the final 1H-pyrrolo[2,3-b]pyridine product. Any suggestions?
A4: Purification can be challenging due to the polar nature imparted by the two nitrogen atoms in the bicyclic core, which can lead to streaking on silica gel columns.[11][12]
-
Chromatography Technique: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina or C18 reverse-phase silica.[10] Alternatively, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help reduce tailing on silica gel.
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification. Screen various solvent systems to find one that provides good quality crystals.
-
Derivatization/Protection: In some cases, temporarily protecting a reactive group (like the N-H of the pyrrole) can alter the compound's polarity, making chromatography easier. The protecting group can then be removed in a subsequent step.
Q5: What are the advantages of using microwave irradiation in this synthesis?
A5: Microwave-assisted synthesis has emerged as a powerful tool for synthesizing 7-azaindole derivatives.[6] The primary advantages include:
-
Reduced Reaction Times: Microwave heating can dramatically accelerate reaction rates, reducing synthesis times from hours to minutes.[3][6][13]
-
Improved Yields: The rapid and efficient heating often leads to higher product yields and fewer side products compared to conventional heating methods.[14][15]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.[15] This technique has been successfully applied to various synthetic routes, including iron-catalyzed cyclizations and Fischer indole syntheses.[2][6][14]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to illustrate the impact of different reaction parameters on product yield.
Table 1: Optimization of Reaction Conditions for Tandem Synthesis of 7-Azaindole (4aa) [1] Reaction: 2-fluoro-3-picoline (1a) + benzaldehyde (2a) → 7-azaindole (4aa)
| Entry | Molar Ratio (1a:2a:Base) | Base | Solvent | Yield of 4aa (%) |
| 1 | 1:1:3 | KN(SiMe₃)₂ | iPr₂O | 56 |
| 2 | 1:1:3 | NaN(SiMe₃)₂ | iPr₂O | Trace |
| 3 | 1:1:3 | LiN(SiMe₃)₂ | iPr₂O | Trace |
| 4 | 1:1.5:3 | KN(SiMe₃)₂ | iPr₂O | 73 |
| 5 | 1:1.5:3 | KN(SiMe₃)₂ | THF | 65 |
Table 2: Influence of Temperature and Time on Microwave-Assisted Bischler Indole Synthesis [3]
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 80 | 30 | 51 |
| 2 | 100 | 30 | 72 |
| 3 | 120 | 20 | 58 |
| 4 | 120 | 30 | 85 |
| 5 | 120 | 40 | 88 |
Experimental Protocols & Methodologies
Protocol 1: Microwave-Assisted Iron-Catalyzed Synthesis of 7-Azaindoles [6][7]
This protocol describes the synthesis of 7-azaindoles via an iron-catalyzed Sonogashira coupling followed by cyclization.
-
Reactant Preparation: To a microwave vial, add the substituted 2-arylamino-3-iodopyridine (1 equiv.), the terminal alkyne (1.2 equiv.), iron(III) acetylacetonate (Fe(acac)₃) (0.1 mmol), and copper(I) iodide (CuI) (0.1 mmol).
-
Solvent and Base Addition: Add N-methyl-2-pyrrolidone (NMP) as the solvent, followed by potassium tert-butoxide (KOt-Bu) (1.5 mmol).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 130°C for 60 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: LDA-Mediated Chichibabin Cyclization to form 2-Phenyl-7-azaindole [16]
This protocol details the one-pot synthesis via the condensation of 2-fluoro-3-picoline and benzonitrile.
-
Base Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) (2.1 equiv.) in tetrahydrofuran (THF). Cool the solution to -40°C.
-
Reactant Addition: To the cooled LDA solution, add 2-fluoro-3-picoline (1.0 equiv.) and stir for 60 minutes. Subsequently, add benzonitrile (1.2 equiv.) to the deep red solution.
-
Reaction: Continue stirring the reaction mixture at -40°C for 2 hours.
-
Quenching and Work-up: Warm the vessel to 0°C for 30 minutes, then quench the reaction with wet THF. Remove the solvent under reduced pressure.
-
Extraction and Purification: Redissolve the resulting yellow solid in ethyl acetate. Wash the organic layer sequentially with aqueous sodium bicarbonate and brine. Dry the organic layer with sodium sulfate, filter, and evaporate to dryness to yield the crude product, which can be further purified by chromatography.
Visualizations: Workflows and Logic Diagrams
dot digraph "Optimization_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="General Workflow for Optimizing 7-Azaindole Synthesis", fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Helvetica", fontsize=11, fontcolor="#FFFFFF"];
subgraph "cluster_start" { label="Initial Setup"; bgcolor="#FFFFFF"; start [label="Select Synthetic Route\n(e.g., Fischer, Sonogashira)", fillcolor="#4285F4"]; reagents [label="Choose Initial Reagents,\nSolvent, Catalyst, Base", fillcolor="#4285F4"]; }
subgraph "cluster_run" { label="Execution & Analysis"; bgcolor="#FFFFFF"; run [label="Run Initial Experiment", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Analyze Yield & Purity\n(TLC, NMR, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_optimize" { label="Optimization Loop"; bgcolor="#FFFFFF"; check [label="Yield > 80%?", shape=diamond, fillcolor="#34A853"]; optimize [label="Systematically Vary Parameters:\n- Temperature\n- Concentration\n- Catalyst/Base", fillcolor="#EA4335"]; }
end [label="Product Optimized", shape=ellipse, fillcolor="#34A853"];
start -> reagents [color="#5F6368"]; reagents -> run [color="#5F6368"]; run -> analyze [color="#5F6368"]; analyze -> check [color="#5F6368"]; check -> end [label="Yes", color="#34A853", fontcolor="#34A853"]; check -> optimize [label="No", color="#EA4335", fontcolor="#EA4335"]; optimize -> run [label="Iterate", color="#EA4335"]; } dot General Workflow for Optimizing 7-Azaindole Synthesis
dot digraph "Troubleshooting_Low_Yield" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", label="Troubleshooting Logic for Low Yield", fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=11];
start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
subgraph "cluster_diagnosis" { label="Diagnosis"; bgcolor="#FFFFFF"; check_tlc [label="Analyze TLC/LC-MS:\nMultiple Spots?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_sm [label="Analyze TLC/LC-MS:\nStarting Material Remaining?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_solutions" { label="Potential Solutions"; bgcolor="#FFFFFF"; sol_side_reactions [label="Side Reactions Likely\n- Check atmosphere (inert?)\n- Lower temperature\n- Change catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_incomplete_conv [label="Incomplete Conversion\n- Increase temperature\n- Increase reaction time\n- Check catalyst/acid activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_decomposition [label="Product Decomposition\n- Lower temperature\n- Reduce reaction time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
start -> check_sm [color="#5F6368"]; check_sm -> sol_incomplete_conv [label="Yes", color="#34A853", fontcolor="#34A853"]; check_sm -> check_tlc [label="No", color="#EA4335", fontcolor="#EA4335"]; check_tlc -> sol_side_reactions [label="Yes", color="#34A853", fontcolor="#34A853"]; check_tlc -> sol_decomposition [label="No (Product Absent)", color="#EA4335", fontcolor="#EA4335"]; } dot Troubleshooting Logic for Low Yield in Synthesis
dot digraph "Sonogashira_Pathway" { graph [bgcolor="#F1F3F4", label="Synthetic Pathway via Sonogashira Coupling & Cyclization", fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
start_mat [label="2-Amino-3-halopyridine\n+ Terminal Alkyne", fillcolor="#4285F4"]; sonogashira [label="Sonogashira Coupling", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="3-Alkynyl-2-aminopyridine", fillcolor="#4285F4"]; cyclization [label="Intramolecular Cyclization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="1H-pyrrolo[2,3-b]pyridine\n(7-Azaindole)", fillcolor="#34A853"];
start_mat -> sonogashira; sonogashira -> intermediate [label="Pd/Cu catalyst,\nBase, Inert atm."]; intermediate -> cyclization; cyclization -> product [label="Acid or\nMetal Catalyst (CuI),\nHeat/Microwave"]; } dot Synthetic Pathway via Sonogashira Coupling & Cyclization
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. ajol.info [ajol.info]
- 11. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor aqueous solubility of pyrrolopyridine derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyrrolopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrrolopyridine derivative has very low aqueous solubility. What are the main strategies I should consider first?
A1: Poor aqueous solubility is a common issue with pyrrolopyridine skeletons.[1][2] A systematic approach involves evaluating chemical, physical, and formulation-based strategies. The choice depends on the compound's specific properties and the experimental context (e.g., early discovery vs. preclinical development).
The primary strategies can be categorized as follows:
-
Chemical Modifications: Altering the molecule itself is often the best approach during the lead optimization phase.[1] This can involve:
-
Introducing Hydrophilic Groups: Adding polar functional groups to the molecule can increase its interaction with water.[2]
-
Disrupting Molecular Planarity and Symmetry: Modifications that break up the flat, symmetrical structure of a molecule can disrupt crystal packing, which often leads to a significant increase in solubility.[1][2]
-
Salt Formation: If your derivative has an ionizable group (weakly acidic or basic), forming a salt is a highly effective and common method to dramatically increase aqueous solubility.[3][4] More than 50% of drug molecules are administered as salts.[4]
-
-
Physical Modifications: These methods alter the solid-state properties of the compound without changing its chemical structure.
-
Particle Size Reduction: Decreasing the particle size to the micron or nanometer range (micronization/nanonization) increases the surface area, which can improve the dissolution rate.[5][6]
-
Amorphous Solid Dispersions (ASDs): Converting the highly ordered crystalline form of a compound to a disordered, high-energy amorphous state can markedly enhance its apparent solubility.[5][7] This is often achieved by dispersing the drug in a polymer matrix.[7]
-
-
Formulation-Based Approaches: These strategies use excipients to solubilize the compound in a vehicle.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent is a simple and common technique for in vitro and early-stage in vivo studies.[8]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic carbohydrates that can encapsulate a poorly soluble drug molecule in their hydrophobic core, while their hydrophilic exterior allows the entire complex to dissolve in water.[5][9][10]
-
Nanosuspensions: This technique involves creating a colloidal dispersion of pure drug nanocrystals in an aqueous vehicle, stabilized by surfactants or polymers.[11][12] It is particularly useful for enhancing the bioavailability of poorly soluble drugs.[12][13]
-
Q2: How do I choose the most suitable solubility enhancement technique for my pyrrolopyridine derivative?
A2: The optimal technique depends on your compound's physicochemical properties and the goal of your experiment. The following flowchart provides a logical decision-making process.
Caption: Decision flowchart for selecting a solubility enhancement strategy.
Q3: Can adjusting the pH of my buffer improve the solubility of my compound?
A3: Yes, if your pyrrolopyridine derivative contains ionizable functional groups (i.e., it is a weak acid or a weak base), adjusting the pH can significantly impact its solubility.[3][14] For a compound with a basic anion (common in nitrogen-containing heterocycles), solubility will increase as the pH of the solution decreases.[14] This is because the basic site becomes protonated, forming a more soluble cationic species. Conversely, for an acidic compound, solubility increases as the pH rises. This principle is the basis for salt formation, one of the most powerful solubilization techniques.[3][4]
Q4: My compound is crystalline. What are "solid-state modification" strategies and how do they work?
A4: Solid-state modification strategies aim to increase solubility by altering the physical form of the compound rather than its chemical structure. The two primary methods are:
-
Amorphization: This process converts a stable, low-energy crystalline material into a disordered, high-energy amorphous state.[7] Molecules in an amorphous solid are arranged randomly, lacking the strong, long-range order of a crystal lattice.[7] Less energy is required to break these weaker intermolecular forces, leading to a significant increase in apparent or kinetic solubility.[7] A common way to achieve this is by creating an Amorphous Solid Dispersion (ASD), where the drug is molecularly dispersed within a polymer carrier.[3]
-
Particle Size Reduction: This physical process reduces the size of drug particles, typically to the low-micron or nanometer range.[5] According to the Noyes-Whitney equation, the dissolution rate of a substance is directly proportional to its surface area.[15] By reducing particle size, you dramatically increase the surface area available for interaction with the solvent, which can lead to a faster dissolution rate.[5][6] Common methods include jet milling, ball milling, and high-pressure homogenization.[6][15]
Q5: I need to improve solubility for in vivo studies. What formulation approaches are suitable?
A5: For in vivo studies, the formulation must not only solubilize the compound but also be biocompatible and safe for administration.
-
Nanosuspensions: This is a highly promising approach where the drug is formulated as a colloidal dispersion of nanoparticles (typically 100-400 nm) in an aqueous vehicle.[12][16] The small particle size increases the dissolution rate and saturation solubility, which can significantly enhance oral bioavailability.[12] This technique is suitable for oral, parenteral, and other routes of administration.[11]
-
Lipid-Based Drug Delivery Systems (LBDDS): For highly lipophilic (fat-soluble) pyrrolopyridine derivatives, LBDDS can be very effective.[6][17] These formulations use oils, surfactants, and co-solvents to dissolve the drug in a lipid matrix. Upon contact with aqueous gastrointestinal fluids, they can form fine emulsions or micelles that facilitate drug absorption.[15]
-
Cyclodextrin Complexation: Cyclodextrin-based formulations are also used for in vivo applications.[18] By forming an inclusion complex, the drug's solubility is enhanced, which can improve bioavailability after oral or parenteral administration.[10][19]
Data & Comparative Analysis
Table 1: Effect of Chemical Modification on Aqueous Solubility of Pyrrolopyridine Derivatives
| Modification Strategy | Original Compound Solubility | Modified Compound Solubility | Fold Increase | Reference |
| Disruption of Molecular Planarity (Substitution of a fluorophenyl group) | <0.4 µM | 160 µM | >400x | [1][2] |
| Introduction of a Hydrophilic Group (Addition of a morpholine moiety) | 1.2 µg/mL | 1.3 mg/mL (~1300 µg/mL) | ~1083x | [18] |
| Salt Formation (Probenecid with 4-aminopyridine) | 0.21 mg/mL | 29.98 mg/mL | ~143x | [4] |
Table 2: Common Co-solvents for Laboratory Use
| Co-solvent | Dielectric Constant (Approx.) | Typical Use | Notes |
| Dimethyl Sulfoxide (DMSO) | 47 | Universal solvent for stock solutions in biological assays. | Use at low final concentrations (<0.5%) to avoid cellular toxicity. |
| Ethanol | 24 | Used in oral and parenteral formulations. | Can cause precipitation upon dilution in aqueous media.[8][20] |
| Propylene Glycol (PG) | 32 | Common vehicle for oral, topical, and injectable formulations. | Generally regarded as safe (GRAS).[8][21] |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Solubilizer for oral and topical preparations. | Good safety profile; can solubilize many poorly soluble drugs.[20][21] |
| 2-Pyrrolidone | N/A | Acts as both a complexant and a cosolvent. | Can achieve significant solubility enhancement (e.g., 500-fold at 20%).[21] |
Experimental Protocols & Troubleshooting Workflow
Troubleshooting Workflow for Solubility Issues
The following workflow provides a step-by-step guide for addressing solubility problems during your experiments.
Caption: A systematic workflow for troubleshooting poor aqueous solubility.
Protocol 1: Determination of Intrinsic Aqueous Solubility
This protocol is adapted from methods used to assess the solubility of poorly soluble compounds.[18]
-
Preparation of Supersaturated Solution: Add an excess amount of your pyrrolopyridine derivative to a known volume of purified water or a relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The solution should have visible solid material.
-
Equilibration: Vigorously mix the suspension (e.g., using a vortex mixer) for 1-2 minutes.
-
Sonication: Sonicate the suspension for approximately 15 minutes to facilitate the dissolution process and break up any aggregates.
-
Incubation: Place the suspension in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) and allow it to equilibrate for 24-48 hours. This ensures the solution reaches thermodynamic equilibrium.
-
Separation of Solid: Centrifuge the suspension at high speed (e.g., 13,000 rpm) for 10-15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect a precise volume of the clear supernatant. Be cautious not to disturb the pellet.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
Protocol 2: Preparation of a Drug-Cyclodextrin Inclusion Complex (Kneading Method)
The kneading method is a common and economical technique for preparing inclusion complexes.[9]
-
Molar Ratio Calculation: Determine the desired molar ratio of the drug to cyclodextrin (e.g., 1:1 or 1:2). Calculate the required mass of your pyrrolopyridine derivative and the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Cyclodextrin Slurry Formation: Place the cyclodextrin powder in a mortar. Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a thick, homogeneous paste.
-
Drug Incorporation: Gradually add the powdered pyrrolopyridine derivative to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly with a pestle for a specified period (e.g., 45-60 minutes). The consistent pressure and mixing facilitate the inclusion of the drug into the cyclodextrin cavity. If the mixture becomes too dry, add a few more drops of the solvent.
-
Drying: Spread the resulting paste in a thin layer on a tray and dry it in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Pulverization and Sieving: Once completely dry, pulverize the solid mass into a fine powder using the mortar and pestle. Pass the powder through a fine-mesh sieve to ensure uniformity. The resulting powder is the drug-cyclodextrin complex, which can be tested for solubility and dissolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mch.estranky.sk [mch.estranky.sk]
- 3. chemrealm.com [chemrealm.com]
- 4. Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts [mdpi.com]
- 5. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. gpsrjournal.com [gpsrjournal.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. Development of Nanosuspension Formulations Compatible with Inkjet Printing for the Convenient and Precise Dispensing of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. scispace.com [scispace.com]
- 21. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the cell permeability of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine, a promising scaffold in medicinal chemistry.
Troubleshooting Guides
This section is designed to help you troubleshoot common issues observed during the assessment of cell permeability for this compound and its analogs.
Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay
If you are observing a low apparent permeability coefficient (Papp) for your this compound derivative in a Parallel Artificial Membrane Permeability Assay (PAMPA), it suggests poor passive diffusion across a lipid membrane.
Troubleshooting Steps & Optimization:
-
Assess Physicochemical Properties: The inherent properties of your molecule are the first place to investigate.
-
High Polarity: The pyrrolopyridine core and the benzyloxy group contribute to the molecule's polarity. Consider strategies to reduce the polar surface area (PSA).
-
Low Lipophilicity: A low LogP value can hinder partitioning into the lipid membrane.
-
-
Structural Modifications to Enhance Passive Diffusion:
-
Masking Polar Groups: Introduce non-polar moieties to shield the hydrogen bond donors and acceptors on the pyrrolopyridine ring. N-methylation of the pyrrole nitrogen can sometimes improve permeability.[1][2]
-
Increase Lipophilicity: Add small, lipophilic substituents to the core structure. However, be mindful that excessive lipophilicity can lead to poor aqueous solubility.
-
Introduce Intramolecular Hydrogen Bonds: Design analogs that can form internal hydrogen bonds to reduce the effective polarity in a non-polar environment.[1][2]
-
-
Optimize Formulation:
-
Solubility Issues: Poor aqueous solubility can lead to artificially low permeability readings.[3] Ensure your compound is fully dissolved in the donor well. You may need to adjust the co-solvent (e.g., DMSO) concentration, but keep it low to avoid affecting the membrane integrity.
-
Decrease Compound Concentration: Lowering the concentration in the donor well can prevent precipitation.[4]
-
Issue 2: High PAMPA Permeability, but Low Permeability in Caco-2 Assay
A discrepancy where a compound shows good permeability in the PAMPA assay but poor permeability in a cell-based assay like the Caco-2 assay often indicates the involvement of active cellular processes.[3][5]
Troubleshooting Steps & Optimization:
-
Investigate Active Efflux: The most probable reason is that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which is highly expressed in Caco-2 cells.[3][6][7]
-
Perform a Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[7][8]
-
Use P-gp Inhibitors: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor like verapamil.[6][8] A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm that your compound is a P-gp substrate.
-
-
Assess Cellular Metabolism: The compound might be rapidly metabolized by enzymes within the Caco-2 cells, leading to a lower concentration of the parent compound in the basolateral chamber. Analyze the basolateral samples for the presence of metabolites using LC-MS/MS.
-
Evaluate Compound Cytotoxicity: At the tested concentration, the compound could be toxic to the Caco-2 cells, compromising the integrity of the cell monolayer and leading to unreliable results.[4] Perform a cell viability assay (e.g., MTT or LDH assay) in parallel.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that might influence its cell permeability?
A1: The cell permeability of a small molecule is governed by a balance of several physicochemical properties. For this compound, key factors include:
-
Molecular Weight (MW): Generally, lower molecular weight compounds (<500 Da) tend to have better passive diffusion.
-
Lipophilicity (LogP): An optimal LogP (typically between 1 and 3) is desirable. The benzyloxy group increases lipophilicity, but the pyrrolopyridine core is relatively polar.
-
Polar Surface Area (PSA): A lower PSA (< 140 Ų) is generally associated with better permeability. The nitrogen atoms in the pyrrolopyridine ring contribute to the PSA.
-
Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can hinder membrane crossing. The NH group of the pyrrole is a hydrogen bond donor.
Q2: What are some initial chemical modification strategies to consider for improving the permeability of the this compound scaffold?
A2: Based on established principles of medicinal chemistry, you could explore the following modifications:
-
Substitution on the Pyrrolopyridine Core: Introducing small, non-polar groups on the aromatic rings can modulate lipophilicity and PSA.
-
Modification of the Benzyloxy Group: Altering the substituents on the phenyl ring of the benzyloxy moiety can fine-tune the overall LogP of the molecule.
-
Bioisosteric Replacement: Consider replacing the benzyloxy group with other functionalities that may have more favorable permeability characteristics while maintaining biological activity.
-
Prodrug Approach: Masking the polar NH group of the pyrrole with a labile group that is cleaved intracellularly can be an effective strategy to improve membrane transit.[9]
Q3: How do I interpret the results from a bidirectional Caco-2 assay?
A3: A bidirectional Caco-2 assay provides two key values: the apparent permeability from the apical (intestinal lumen) to the basolateral (blood) side (Papp A-B) and from the basolateral to the apical side (Papp B-A). The ratio of these two values gives the efflux ratio (ER) .
-
ER ≈ 1: Suggests that the compound primarily crosses the cell monolayer by passive diffusion.
-
ER > 2: Strongly indicates that the compound is a substrate of an active efflux transporter (like P-gp), which is actively pumping the compound out of the cell, thereby limiting its net absorption.[7][8]
-
ER < 0.5: May suggest the involvement of an active uptake transporter.
Data Presentation
The following tables provide hypothetical, yet realistic, quantitative data to illustrate the impact of chemical modifications on the permeability of this compound analogs.
Table 1: Physicochemical Properties and PAMPA Permeability of Analogs
| Compound ID | Modification | MW (Da) | LogP | PSA (Ų) | PAMPA Papp (10⁻⁶ cm/s) |
| Parent | This compound | 224.26 | 2.8 | 42.5 | 1.5 |
| Analog-1 | N-Methyl on pyrrole | 238.29 | 3.1 | 30.2 | 4.2 |
| Analog-2 | Fluoro on benzyl ring | 242.25 | 3.0 | 42.5 | 2.1 |
| Analog-3 | Methoxy on benzyl ring | 254.29 | 2.7 | 51.7 | 1.1 |
Table 2: Caco-2 Permeability Data for Selected Analogs
| Compound ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Parent | 0.8 | 4.1 | 5.1 |
| Analog-1 | 2.5 | 5.5 | 2.2 |
| Parent + Verapamil | 3.5 | 3.8 | 1.1 |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.[5][10]
-
Materials: 96-well filter plates, 96-well acceptor plates, phosphatidylcholine in dodecane solution, phosphate-buffered saline (PBS) pH 7.4, test compound stock solution (e.g., 10 mM in DMSO).
-
Procedure:
-
Coat the filter of the donor plate with 5 µL of the phosphatidylcholine/dodecane solution and let it impregnate for 5-10 minutes.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM).
-
Add 200 µL of the donor solution to each well of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the filter, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
2. Caco-2 Cell Permeability Assay
This assay uses a monolayer of human intestinal Caco-2 cells to predict in vivo drug absorption and identify substrates of active transporters.[6][7][11]
-
Materials: Caco-2 cells, Transwell inserts (e.g., 24-well format), cell culture medium (e.g., DMEM with FBS), transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES), test compound stock solution.
-
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[7]
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be >250 Ω·cm².[6]
-
Wash the cell monolayers with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.
-
For Apical-to-Basolateral (A-B) Permeability:
-
Add the dosing solution containing the test compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
For Basolateral-to-Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis by LC-MS/MS.
-
-
Data Analysis: Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio is then calculated as Papp (B-A) / Papp (A-B).
Visualizations
Caption: General experimental workflows for PAMPA and Caco-2 permeability assays.
Caption: A logical workflow for troubleshooting poor cell permeability.
Caption: Cellular transport and mechanism of action for an intracellularly acting compound.
References
- 1. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. enamine.net [enamine.net]
Validation & Comparative
Cross-reactivity profiling of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine against other kinases
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a kinase inhibitor is paramount for assessing its therapeutic potential and predicting potential off-target effects. This guide provides a framework for evaluating the kinase selectivity of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (BEP), a member of the privileged 1H-pyrrolo[2,3-b]pyridine scaffold known to produce potent kinase inhibitors.
While a comprehensive, publicly available kinome-wide cross-reactivity profile for this compound is not available at present, this guide outlines the established methodologies for generating such a profile and presents a template for data interpretation. The 1H-pyrrolo[2,3-b]pyridine core is a versatile scaffold that has been incorporated into inhibitors targeting a range of kinases, including Traf2 and Nck-interacting kinase (TNIK) and Fibroblast Growth Factor Receptors (FGFRs)[1][2][3]. Therefore, a thorough understanding of BEP's selectivity is crucial.
Generating a Cross-Reactivity Profile: Key Experimental Approaches
To determine the kinase selectivity of BEP, a tiered approach is often employed, starting with broad screening against a large panel of kinases, followed by more detailed dose-response studies on identified "hits." Several robust biochemical assay formats are available for this purpose[4][5].
Commonly Employed Kinase Inhibition Assays:
-
Radiometric Assays: Considered the gold standard, these assays directly measure the incorporation of a radiolabeled phosphate group from ATP onto a substrate by the kinase.
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are highly sensitive and amenable to high-throughput screening.
-
Luminescence-Based Assays: Assays such as ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced in the kinase reaction, offering a non-radioactive alternative.
Data Presentation: Quantifying Kinase Inhibition
The results of a cross-reactivity screen are typically presented as the percentage of kinase activity remaining at a fixed concentration of the inhibitor. For hits that show significant inhibition, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of the compound's potency against a specific kinase.
Table 1: Hypothetical Cross-Reactivity Profile of this compound (BEP)
| Kinase Target | Kinase Family | % Inhibition at 1 µM BEP | IC50 (nM) |
| Primary Target(s) | |||
| Kinase A | Tyrosine Kinase | 95% | 10 |
| Off-Targets | |||
| Kinase B | Serine/Threonine Kinase | 85% | 150 |
| Kinase C | Tyrosine Kinase | 60% | 800 |
| Kinase D | Serine/Threonine Kinase | 30% | >10,000 |
| Kinase E | Atypical Protein Kinase | 15% | >10,000 |
| ... (additional kinases) | ... | ... | ... |
Note: This table presents hypothetical data for illustrative purposes due to the absence of published, specific cross-reactivity data for this compound.
Experimental Protocols
Below are detailed methodologies for key experiments used in generating a kinase cross-reactivity profile.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a representative example for determining the IC50 of an inhibitor against a specific kinase.
Materials:
-
Recombinant Kinase
-
Kinase Substrate (specific to the kinase)
-
This compound (BEP)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of BEP in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant kinase and its specific substrate to their optimal concentrations in kinase assay buffer.
-
Assay Reaction:
-
To the wells of a 384-well plate, add the diluted BEP or DMSO (for control).
-
Add the diluted kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in kinase inhibitor profiling, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be modulated by BEP.
Caption: A generalized workflow for determining the in vitro potency of a kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine Scaffolds as Fibroblast Growth Factor Receptor (FGFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a critical driver in the pathogenesis of various human cancers. This has spurred the development of small molecule inhibitors targeting the ATP-binding site of FGFR kinases. Among the numerous heterocyclic scaffolds explored, 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine have emerged as privileged structures, yielding potent and selective FGFR inhibitors. This guide provides a comprehensive comparative analysis of these two scaffolds, focusing on representative compounds, their biological activities, and the experimental methodologies used for their evaluation.
Introduction to the Scaffolds
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, and 1H-pyrazolo[3,4-b]pyridine cores serve as effective hinge-binding motifs, a crucial interaction for potent kinase inhibition. Both scaffolds are capable of forming key hydrogen bonds with the hinge region of the FGFR kinase domain, mimicking the interaction of the adenine moiety of ATP. Structure-activity relationship (SAR) studies on derivatives of both scaffolds have led to the identification of highly potent and selective FGFR inhibitors, with some advancing into preclinical and clinical development.
This guide will focus on a comparative analysis of two representative compounds: Compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, and Compound 7n , a 1H-pyrazolo[3,4-b]pyridine derivative.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for Compound 4h and Compound 7n, providing a direct comparison of their in vitro potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro FGFR Inhibition Profile
| Compound | Scaffold | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | 7 | 9 | 25 | 712 | [1][2] |
| Compound 7n | 1H-pyrazolo[3,4-b]pyridine | 0.5 | 0.7 | 2.0 | 52.7 | [3] |
Table 2: Kinase Selectivity Profile
A comprehensive kinase selectivity profile is crucial for assessing off-target effects and potential toxicities.
Compound 7n was evaluated against a panel of 71 protein kinases. Besides its high potency against FGFR1-3, it demonstrated good selectivity. The IC₅₀ value for VEGFR2 was 422.7 nM, and for most other kinases, the IC₅₀ values were greater than 1 μM.[3]
A detailed kinase selectivity panel for Compound 4h was not publicly available in the reviewed literature, limiting a direct comparative assessment of its broader kinase selectivity against Compound 7n.
Table 3: In Vitro Anti-proliferative Activity
| Compound | Cell Line | Cancer Type | FGFR Aberration | IC₅₀ (nM) | Reference |
| Compound 4h | 4T1 | Mouse Breast Cancer | - | - | [1][2] |
| Compound 7n | H1581 | Lung Cancer | FGFR1 Amplification | - | [3] |
| KG1 | Acute Myelogenous Leukemia | FGFR1 Overexpression | - | [3] | |
| KATOIII | Gastric Cancer | FGFR2 Amplification | - | [3] |
Note: Specific IC₅₀ values for the anti-proliferative activity of Compound 4h were not provided in the cited literature. The study demonstrated that Compound 4h inhibited the proliferation of 4T1 cells.
Table 4: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Compound 4h | 4T1 (mouse breast cancer) | Not specified | Significantly inhibited tumor growth | [1][2] |
| Compound 7n | H1581 (lung cancer) | 12.5 mg/kg, daily | 54.0% | [3] |
| 50 mg/kg, daily | 100.4% | [3] |
Table 5: Pharmacokinetic Properties (in ICR Mice)
| Compound | Dose (mg/kg) | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | T₁/₂ (h) | Reference |
| Compound 7n | 10 | p.o. | 114 | 2.0 | 668 | 2.8 | [3] |
| 5 | i.v. | 338 | 0.083 | 284 | 2.0 | [3] |
Pharmacokinetic data for Compound 4h were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in the evaluation of these FGFR inhibitors. For specific parameters used for Compounds 4h and 7n, refer to the cited literature.
FGFR Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro inhibitory potency of the compounds against FGFR kinases.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method.
-
Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, biotinylated poly-Glu-Tyr (4:1) substrate, ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (dissolved in DMSO), and a detection system (e.g., LANCE® Ultra ULight™-labeled anti-phosphotyrosine antibody and Eu-W1024 labeled streptavidin).
-
Procedure: a. Add test compounds at various concentrations to the wells of a 384-well plate. b. Add the FGFR kinase and the biotinylated substrate to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the detection reagents (Eu-labeled streptavidin and ULight™-labeled anti-phosphotyrosine antibody). g. Incubate for 60 minutes at room temperature to allow for antibody binding. h. Read the TR-FRET signal on a compatible plate reader.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response curves using non-linear regression analysis.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.
Methodology: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or Cell Counting Kit-8 (CCK-8) assay are commonly used.
-
Cell Culture: Culture cancer cell lines with known FGFR aberrations (e.g., FGFR amplification or mutations) in appropriate media supplemented with fetal bovine serum (FBS).
-
Procedure: a. Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). c. Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours. d. For the MTT assay, solubilize the formazan crystals with a solubilization solution (e.g., DMSO). e. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values from the dose-response curves.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells with FGFR alterations (e.g., H1581) into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound or vehicle control daily via the desired route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to assess target engagement).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.
Cell Migration and Invasion Assays
Objective: To assess the effect of the compounds on the migratory and invasive potential of cancer cells.
Methodology: Transwell assays (also known as Boyden chamber assays) are commonly employed.
-
Chamber Preparation: For invasion assays, coat the upper surface of the transwell insert membrane (typically with 8 µm pores) with a layer of Matrigel. For migration assays, the membrane is left uncoated.
-
Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. The test compound is added to both the upper and lower chambers.
-
Incubation: Incubate the plate for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
Analysis: a. Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab. b. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain such as crystal violet. c. Count the stained cells under a microscope.
-
Data Analysis: Quantify the number of migrated/invaded cells and compare the treated groups to the control group.
Mandatory Visualization
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: General workflow for the evaluation of novel FGFR inhibitors.
Conclusion
Both 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine scaffolds have proven to be highly effective core structures for the design of potent FGFR inhibitors. The representative compound from the 1H-pyrazolo[3,4-b]pyridine series, Compound 7n, exhibits exceptional low nanomolar potency against FGFR1, 2, and 3, and has a well-documented selectivity and pharmacokinetic profile, along with significant in vivo anti-tumor efficacy. The 1H-pyrrolo[2,3-b]pyridine derivative, Compound 4h, also demonstrates potent pan-FGFR inhibition and in vivo activity.
The choice of scaffold for a drug discovery program would depend on several factors, including the desired selectivity profile, pharmacokinetic properties, and synthetic accessibility. The data presented here suggests that the 1H-pyrazolo[3,4-b]pyridine scaffold, as exemplified by Compound 7n, has been more extensively characterized in the public literature, providing a more comprehensive dataset for comparison. However, the potent activity of the 1H-pyrrolo[2,3-b]pyridine scaffold warrants further investigation, particularly in generating a broader kinase selectivity profile and detailed pharmacokinetic data to enable a more complete head-to-head comparison. This guide serves as a valuable resource for researchers in the field of FGFR-targeted cancer therapy, providing a structured overview of two key chemical scaffolds and a foundation for future drug development efforts.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Analysis of a 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine Derivative Against Sunitinib and Sorafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative 4-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine derivative against the established multi-kinase inhibitors, sunitinib and sorafenib. Due to the limited publicly available data on the specific compound this compound, this guide utilizes data for a closely related and well-characterized derivative from the 1H-pyrrolo[2,3-b]pyridine class, compound 4h , which has demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[1][2] This document aims to provide a framework for comparing the biochemical and cellular activities of this class of compounds with clinically relevant cancer therapeutics.
Sunitinib and sorafenib are oral multi-kinase inhibitors that target various receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.[3] Sunitinib's primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][5][6] Sorafenib also inhibits VEGFRs and PDGFRs, in addition to the RAF serine/threonine kinases in the RAS/RAF/MEK/ERK signaling pathway.[7][8]
Biochemical Activity: Kinase Inhibition Profiles
The inhibitory activity of the representative 1H-pyrrolo[2,3-b]pyridine derivative, sunitinib, and sorafenib against a panel of kinases is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | Representative 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| FGFR1 | 7[1][2] | >10-fold less selective than for VEGFR2/PDGFRβ[4] | - |
| FGFR2 | 9[1][2] | - | - |
| FGFR3 | 25[1][2] | - | - |
| FGFR4 | 712[1][2] | - | - |
| VEGFR1 | - | Potent inhibitor[5] | 90 |
| VEGFR2 | - | 80[4] | 20 |
| VEGFR3 | - | Potent inhibitor[5] | 15 |
| PDGFRα | - | 69[4] | 50 |
| PDGFRβ | - | 2[4] | 50 |
| c-Kit | - | Potent inhibitor[4] | - |
| FLT3 | - | Potent inhibitor[6] | - |
| RET | - | Potent inhibitor[6] | - |
| Raf-1 | - | - | 6 |
| B-Raf (wild-type) | - | - | 22 |
| B-Raf (V600E) | - | - | 38 |
Cellular Activity: Anti-proliferative Effects
The anti-proliferative activity of the representative 1H-pyrrolo[2,3-b]pyridine derivative and the comparator compounds in various cancer cell lines is presented below.
| Cell Line | Cancer Type | Representative 1H-pyrrolo[2,3-b]pyridine Derivative (Compound [I]) IC50 (µM) | Sunitinib IC50 (µM) | Sorafenib IC50 (µM) |
| A549 | Lung Carcinoma | 1.06[9] | - | - |
| Hela | Cervical Cancer | 10.87[9] | - | - |
| MCF-7 | Breast Cancer | 0.11[9] | - | - |
| 4T1 | Mouse Breast Cancer | Inhibits proliferation[1][2] | - | - |
| HUVEC | Endothelial Cells | - | 2[10] | 50[10] |
Compound [I] is another pyrrolo-pyridine benzamide derivative, highlighting the anti-proliferative potential of this scaffold.[9]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.[11]
-
Compound Preparation: A 10 mM stock solution of the test compound is prepared in 100% DMSO. A serial dilution is then performed in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
In a 96-well plate, 2.5 µL of the serially diluted compound or a DMSO control is added to each well.
-
2.5 µL of the target kinase is added to each well and incubated for 10 minutes at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by adding 5 µL of a substrate/ATP mixture. The plate is then incubated at 30°C for 60 minutes.
-
-
ADP Detection:
-
10 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
20 µL of Kinase Detection Reagent is added to each well and incubated for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis: The luminescence of each well is measured using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds or a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]
-
MTT Addition: 10 µL of MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.[10]
-
Lysis: The cells are lysed by adding a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubated overnight.[10]
-
Data Acquisition: The absorbance at 550 nm is measured using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a tumor xenograft model in mice to evaluate the in vivo efficacy of a test compound.[12][13]
-
Cell Preparation: Cancer cells are cultured, harvested, and washed with PBS. Cell viability is assessed using trypan blue staining. The cells are then resuspended in an appropriate buffer or medium, sometimes mixed with Matrigel.[12][14]
-
Animal Model: 4-6 week old immunocompromised mice (e.g., nude or SCID mice) are used.[12]
-
Tumor Implantation: Approximately 1x10^6 to 3x10^6 cells are injected subcutaneously into the flank of each mouse.[12][13]
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomized into treatment and control groups. The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.[12][13]
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice a week) using calipers. The tumor volume is calculated using the formula: Volume = (width)² x length/2.[12] Body weight is also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by sunitinib and sorafenib, as well as a generalized workflow for the benchmarking of kinase inhibitors.
Caption: Key signaling pathways targeted by Sunitinib and Sorafenib.
Caption: Experimental workflow for benchmarking kinase inhibitors.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. Tumor xenograft model [bio-protocol.org]
- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Head-to-head comparison of different 1H-pyrrolo[2,3-b]pyridine-based inhibitors
A Head-to-Head Comparison of 1H-pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, serves as a critical scaffold in the development of potent and selective kinase inhibitors.[1] This heterocyclic nucleus mimics the purine ring of ATP, enabling it to effectively target the ATP-binding site of various kinases.[1] The versatility of this core structure has led to the discovery of inhibitors for a wide range of kinase targets implicated in diseases such as cancer and inflammatory disorders.[1][2] This guide provides a head-to-head comparison of different 1H-pyrrolo[2,3-b]pyridine-based inhibitors, focusing on their performance against key kinase families, supported by experimental data.
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling through the JAK/STAT pathway.[3][4] Dysregulation of this pathway is associated with autoimmune diseases and cancer. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors.
A series of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were designed as JAK1-selective inhibitors.[3][4] Notably, the (S,S)-enantiomer of compound 31g (referred to as 38a ) demonstrated excellent potency for JAK1 and high selectivity over other JAK isoforms.[3][4] In another study, compound 14c , a 1H-pyrrolo[2,3-b]pyridine derivative, was identified as a potent and moderately selective JAK3 inhibitor.[5][6] Further optimization of a lead compound led to compound 31 , which exhibited potent JAK3 inhibitory activity and a favorable pharmacokinetic profile.[7]
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| 38a | JAK1 | Potent (exact value not specified) | High selectivity over JAK2, JAK3, TYK2 | [3][4] |
| 14c | JAK3 | Potent (exact value not specified) | Moderately selective | [5][6] |
| Compound 31 | JAK3 | Potent (exact value not specified) | Weak hERG inhibitory activity | [7] |
| Compound 6 | JAK3 | 1100 | Also inhibits JAK1 (2900 nM) and JAK2 (1800 nM) | [5] |
| Compound 11a | JAK3 | 1600 | - | [5] |
Anaplastic Lymphoma Kinase (ALK) Inhibitors
ALK is a receptor tyrosine kinase, and its genetic alterations are drivers in several cancers, including non-small cell lung cancer and neuroblastoma.[8][9] The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent and brain-penetrant ALK inhibitors.
One study identified compound 13 as a highly potent, selective, and brain-penetrable ALK inhibitor.[8] This compound effectively decreased the levels of phosphorylated ALK in the mouse brain.[8] Another series of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines also yielded potent ALK inhibitors, with compound 9v showing an IC50 of 1.58 nM.[10] While not a direct 1H-pyrrolo[2,3-b]pyridine, the pyrazolopyridine core is structurally related. The next-generation ALK inhibitor PF-06463922 has also shown promise in treating neuroblastoma with ALK mutations that are resistant to the first-generation inhibitor crizotinib.[9] More recently, a PROTAC molecule, WZH-17-002 , based on a potent ALK inhibitor warhead, has been developed to degrade ALK proteins and overcome drug resistance.[11]
| Compound | Target | IC50 (nM) | Key Features | Reference |
| Compound 13 | ALK | Potent (exact value not specified) | Brain-penetrant | [8] |
| Compound 9v | ALK | 1.58 | Potent inhibitory activity | [10] |
| PF-06463922 | ALK | Potent (exact value not specified) | Active against crizotinib-resistant mutants | [9] |
| WZH-17-002 | ALK | DC50 = 25 | PROTAC degrader, overcomes resistance | [11] |
c-Met Inhibitors
The HGF/c-Met signaling pathway is implicated in cell proliferation, migration, and invasion, and its dysregulation is a hallmark of many cancers.[12] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as c-Met inhibitors.
A series of novel pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety were synthesized and evaluated for their c-Met kinase inhibitory activity.[13][14] The most promising compound, analog 34 , exhibited a c-Met IC50 value of 1.68 nM.[13][14] Another study on pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives identified compound 22g as a potent inhibitor against several cancer cell lines and c-Met kinase.[15] A quantitative structure-activity relationship (QSAR) study of 1H-pyrrolo[2,3-b]pyridine derivatives identified several compounds with cytotoxic activity and IC50 values under 10 µM.[12]
| Compound | Target | IC50 (nM) | Cell Lines | Reference |
| Analog 34 | c-Met | 1.68 | HT-29, A549, MCF-7, PC-3 | [13][14] |
| Compound 22g | c-Met | Potent (exact value not specified) | A549, HepG2, MCF-7, PC-3 | [15] |
| Series of compounds | c-Met | < 10,000 | - | [12] |
Other Kinase Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to the development of inhibitors for numerous other kinases.
-
TNIK Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine compounds were discovered as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), with some compounds showing IC50 values lower than 1 nM.[16]
-
FGFR Inhibitors: Compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[17][18]
-
CDK8 Inhibitors: Compound 22 was identified as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM and showed significant anti-tumor growth in colorectal cancer xenografts.[19][20][21]
-
ATM Inhibitors: Compound 25a was identified as a highly selective ATM inhibitor with excellent kinase selectivity (>700-fold over other PIKK family members) and oral bioavailability.[22][23]
-
Cdc7 Kinase Inhibitors: A potent ATP mimetic inhibitor of Cdc7 kinase, compound 42 , was developed from a 1H-pyrrolo[2,3-b]pyridine scaffold, exhibiting an IC50 value of 7 nM.[24][25]
-
PDE4B Inhibitors: A novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series of phosphodiesterase 4B (PDE4B) inhibitors was identified, with compound 11h showing an IC50 of 0.14 μM.[26]
Experimental Protocols
The evaluation of kinase inhibitors typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.[27][28]
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ADP produced during the kinase reaction, which is proportional to the kinase activity.[29]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test inhibitor (e.g., 1H-pyrrolo[2,3-b]pyridine derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in DMSO.[29]
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted inhibitor or DMSO control.
-
Add the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.[29]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[29]
-
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[29]
Cell Proliferation Assay
This assay determines the effect of an inhibitor on the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Add serial dilutions of the test inhibitor to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[27]
-
Viability Measurement: Add a viability reagent and measure the signal (e.g., luminescence) using a plate reader.[27]
-
Data Analysis: Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).[27]
Western Blot for Phospho-Kinase Levels
This method is used to assess the inhibitor's ability to block the phosphorylation of its target kinase within a cellular context.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (total and phospho-specific for the target kinase)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate proteins from cell lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK), followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the reduction in kinase phosphorylation upon inhibitor treatment.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent, Selective, and Brain-Penetrant 1 H-Pyrazol-5-yl-1 H-pyrrolo[2,3- b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of an ALK degrader for lorlatinib-resistant compound mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. benchchem.com [benchchem.com]
A Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Derivatives and Other Modulators Targeting FGFR Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity and potency of a novel series of 1H-pyrrolo[2,3-b]pyridine derivatives against Fibroblast Growth Factor Receptor (FGFR) isoforms. The performance of these compounds is contrasted with established FGFR inhibitors, supported by biochemical assay data. Detailed experimental protocols and visual diagrams of key biological and experimental processes are included to provide a comprehensive resource for researchers in oncology and drug discovery.
Introduction: The Role of FGFR Signaling and Inhibitor Selectivity
The Fibroblast Growth Factor (FGF) signaling pathway is crucial for various cellular processes, including proliferation, differentiation, and migration[1]. The pathway is initiated by the binding of FGF ligands to one of four receptor tyrosine kinases, FGFR1, FGFR2, FGFR3, and FGFR4[1]. Aberrant activation of this pathway through mutations, amplifications, or fusions of the FGFR genes is a known driver in a variety of cancers[2][3]. Consequently, FGFRs are significant targets for cancer therapy[4][5].
The therapeutic efficacy of FGFR inhibitors is closely linked to their selectivity profile. Inhibitors can be classified as "pan-FGFR," targeting multiple isoforms, or as isoform-selective. While pan-FGFR inhibitors can be effective in tumors driven by various FGFR alterations, they may also lead to off-target effects due to the inhibition of multiple signaling pathways[6][7]. For instance, inhibition of FGFR1 and FGFR3 has been associated with hyperphosphatemia[8][9]. Therefore, understanding the precise selectivity of an inhibitor is critical for predicting its therapeutic window and potential side effects.
Recently, a series of derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent FGFR inhibitors[4][5]. This guide focuses on these novel compounds, comparing their selectivity with that of well-characterized inhibitors such as Pemigatinib, Infigratinib, and PD173074.
Comparative Potency and Selectivity of FGFR Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the IC50 values for the novel 1H-pyrrolo[2,3-b]pyridine derivative 4h , and compares it against other known FGFR inhibitors. Lower IC50 values indicate higher potency[10].
| Compound | Scaffold | FGFR1 (IC50 nM) | FGFR2 (IC50 nM) | FGFR3 (IC50 nM) | FGFR4 (IC50 nM) | Selectivity Profile |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | 7 | 9 | 25 | 712 | Selective for FGFR1/2/3 over FGFR4[4] |
| Pemigatinib | Pyrimidine | 0.4 | 0.5 | 1.0 | 30 | Potent and selective inhibitor of FGFR1, 2, and 3[6][11][12] |
| Infigratinib (BGJ398) | Pyrimidine | 0.9 | 1.4 | 1.0 | 60 | Potent and selective inhibitor of FGFR1, 2, and 3 over FGFR4[6][12][13] |
| PD173074 | Pyrido[2,3-d]pyrimidine | 21.5 - 25 | - | 5 | - | Selective inhibitor of FGFR1 and FGFR3[14]. Also inhibits VEGFR2 with an IC50 of ~100-200 nM[13][14]. |
Signaling Pathway and Experimental Workflow
To provide context for the experimental data, the following diagrams illustrate the FGFR signaling cascade and a typical workflow for assessing inhibitor selectivity.
Caption: Overview of major downstream cascades activated by FGFRs.[1][8][15][16][17]
Caption: A generalized workflow for characterizing kinase inhibitors.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments typically employed in this process.
Biochemical Kinase Inhibition Assay (e.g., TR-FRET)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase in vitro.
-
Objective: To determine the IC50 value of an inhibitor against each purified FGFR isoform.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate by the kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibition of the kinase reduces this signal.
-
Methodology:
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes; biotinylated poly-Glu-Tyr (4:1) substrate; ATP; europium-labeled anti-phosphotyrosine antibody; ULight™-streptavidin.
-
Procedure:
-
A serial dilution of the test inhibitor (e.g., 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine derivatives) is prepared in DMSO and added to the wells of a 384-well plate.
-
The FGFR enzyme and the substrate/ATP mixture are added to the wells and incubated (e.g., for 60 minutes at room temperature) to allow the kinase reaction to proceed.
-
A detection mixture containing the europium-labeled antibody and ULight™-streptavidin is added, and the plate is incubated (e.g., for 60 minutes at room temperature) to allow for antibody binding.
-
-
Data Analysis: The TR-FRET signal is measured on a compatible plate reader. The percent inhibition for each inhibitor concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The data are then plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value[18].
-
Cell-Based FGFR Autophosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block ligand-induced FGFR activation and phosphorylation within a cellular context.
-
Objective: To confirm the cellular potency of an inhibitor by measuring its effect on the phosphorylation of its target receptor.
-
Methodology:
-
Cell Culture: A cell line expressing the target FGFR (e.g., a cancer cell line with a known FGFR amplification or fusion) is cultured to approximately 80% confluency.
-
Treatment: Cells are serum-starved for several hours, then pre-treated with various concentrations of the test inhibitor or DMSO (vehicle control) for a defined period (e.g., 1-2 hours).
-
Stimulation: The relevant FGF ligand (e.g., FGF1 or FGF2) is added to the media to stimulate FGFR phosphorylation and the cells are incubated for a short period (e.g., 15-30 minutes).
-
Lysis and Protein Quantification: Cells are washed with cold PBS and lysed. The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is blocked and then probed with a primary antibody specific for phosphorylated FGFR (p-FGFR). Subsequently, it is probed with an antibody for total FGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: The intensity of the bands corresponding to p-FGFR and total FGFR is quantified. The ratio of p-FGFR to total FGFR is calculated for each treatment condition and normalized to the stimulated control to determine the extent of inhibition[18].
-
Kinome-Wide Selectivity Profiling (e.g., Kinobeads)
This method assesses the selectivity of an inhibitor by measuring its binding affinity against a large panel of kinases simultaneously.
-
Objective: To identify off-target kinases and establish the overall selectivity profile of a lead compound.
-
Principle: Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the expressed kinome from a cell lysate[19]. In a competitive binding experiment, the cell lysate is pre-incubated with the test inhibitor. The inhibitor competes with the kinobeads for binding to its target kinases. The more potently the inhibitor binds to a specific kinase, the less that kinase will be captured by the beads[19][20].
-
Methodology:
-
Lysate Preparation: Cell lysates are prepared from one or more cell lines to ensure broad kinome coverage[21].
-
Competitive Binding: The lysate is incubated with different concentrations of the test inhibitor or DMSO control[20][21].
-
Kinase Enrichment: The kinobeads are added to the inhibitor-treated lysate to enrich for kinases[21].
-
Mass Spectrometry: The proteins bound to the beads are eluted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[20].
-
Data Analysis: The abundance of each identified kinase is quantified for each inhibitor concentration. Dose-response curves are generated to determine the binding affinity (e.g., apparent Kd) of the inhibitor for each kinase, revealing its comprehensive target profile[21].
-
References
- 1. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. anncaserep.com [anncaserep.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 17. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 20. researchgate.net [researchgate.net]
- 21. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the pharmacokinetic properties of 1H-pyrrolo[2,3-b]pyridine derivatives
This guide provides a comparative analysis of the pharmacokinetic properties of several derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This core structure is a key pharmacophore in the development of a wide range of targeted therapies. The following sections detail the pharmacokinetic profiles of representative compounds, the experimental protocols used for their evaluation, and the signaling pathways they modulate. This information is intended for researchers, scientists, and drug development professionals.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of several 1H-pyrrolo[2,3-b]pyridine derivatives targeting different proteins are summarized below. These compounds have been selected based on the availability of published data and their relevance in current drug discovery efforts.
| Compound | Target | Species | Dose & Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (F%) | Reference |
| WSD0628 | ATM | Mouse | 1 mg/kg, PO | 0.25 | 290 ± 120 | 500 ± 100 | 1.1 ± 0.2 | 100% | [1] |
| Mouse | 5 mg/kg, PO | 0.5 | 2200 ± 800 | 4800 ± 1100 | 1.5 ± 0.3 | 64% | [1] | ||
| Mouse | 10 mg/kg, PO | 1.0 | 3300 ± 1000 | 9100 ± 2200 | 2.0 ± 0.3 | 30% | [1] | ||
| Tofacitinib * | JAK3 | Human | 5 mg, PO | ~1 | ~29.2 | ~140 | ~3.2 | ~74% | [2][3] |
| Rat | 10 mg/kg, PO | 0.5 ± 0.2 | 1100 ± 200 | 2100 ± 300 | 2.1 ± 0.3 | 60.1 ± 8.1% | [4] | ||
| Compound 11h | PDE4B | - | - | - | - | - | - | - | Data not publicly available |
| Compound 14d | Orai | - | - | - | - | - | - | - | Data not publicly available |
*Tofacitinib has a pyrrolo[2,3-d]pyrimidine core, which is structurally related to the 1H-pyrrolo[2,3-b]pyridine scaffold.
Experimental Protocols
Detailed methodologies for key pharmacokinetic experiments are provided below. These protocols are based on published studies and general practices in the field.
In Vitro Metabolic Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability).
-
Pooled liver microsomes (human, mouse, or rat).
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile or methanol for reaction termination.
-
96-well plates.
-
Incubator shaker.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the test compound (at a final concentration, e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile or methanol. The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. The intrinsic clearance is calculated as CLint = (0.693 / t½) / (mg microsomal protein/mL).[5][6]
In Vivo Pharmacokinetic Study in Mice
This protocol describes a general procedure for determining the pharmacokinetic profile of a compound in mice following oral (PO) and intravenous (IV) administration.[1]
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Materials:
-
Test compound formulated in a suitable vehicle for both IV and PO administration.
-
Male or female mice of a specific strain (e.g., C57BL/6 or BALB/c).
-
Dosing syringes and needles.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Dosing:
-
Intravenous (IV) Group: Administer the test compound as a single bolus injection into the tail vein at a specific dose (e.g., 1 mg/kg).
-
Oral (PO) Group: Administer the test compound via oral gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect serial blood samples from each mouse at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood can be collected via methods such as tail vein or retro-orbital sampling.
-
Plasma Preparation: Immediately process the blood samples by centrifuging them to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the pharmacokinetic parameters from the plasma concentration-time data for both IV and PO groups.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine derivatives and a general experimental workflow for pharmacokinetic studies.
Signaling Pathways
Experimental Workflow
References
- 1. Preclinical Systemic Pharmacokinetics, Dose Proportionality, and Central Nervous System Distribution of the ATM Inhibitor WSD0628, a Novel Radiosensitizer for the Treatment of Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Application of Physiologically Based Pharmacokinetic Modeling to Predict Drug Exposure and Support Dosing Recommendations for Potential Drug‐Drug Interactions or in Special Populations: An Example Using Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. nuvisan.com [nuvisan.com]
Safety Operating Guide
Safe Disposal of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Guide
For researchers and professionals in drug development, the proper disposal of specialized chemical compounds like 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, in line with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Given the absence of a specific Safety Data Sheet (SDS), this compound should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1]
In the event of a spill, it should be absorbed using an inert material (e.g., sand, vermiculite) and collected into a designated, sealed container for hazardous waste.[1] Do not allow the chemical to enter drains or waterways.[1]
Quantitative Data Summary
While specific hazard data for this compound is not available, the table below summarizes the hazards of closely related pyrrolo[2,3-b]pyridine and benzyloxy compounds to inform safe handling and disposal procedures.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[2][3] | Avoid direct contact and inhalation. Use appropriate PPE.[2] |
| Skin Irritation | May cause skin irritation.[2][3][4] | Wear protective gloves and clothing.[2] |
| Eye Irritation | May cause serious eye irritation.[2][3][4] | Wear eye protection.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Use only in a well-ventilated area or under a chemical fume hood.[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Treat all quantities of this compound, including unused product, reaction residues, and contaminated materials, as hazardous waste.[5][6]
-
Segregate Waste Streams: Do not mix this compound waste with incompatible materials. It should be collected in a dedicated container for halogenated or nitrogenous organic waste, as per your institution's guidelines. Store acids and bases separately, and keep oxidizing agents away from organic compounds.[7]
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[5] Polyethylene or glass containers are generally suitable, but always check for compatibility.
-
Labeling: Affix a "Hazardous Waste" label to the container.[5] The label must include:
Step 3: Accumulation and Storage
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation.[7][8] The SAA should be a well-ventilated, secondary containment area away from ignition sources and high-traffic zones.
-
Container Management: Keep the waste container securely closed except when adding waste.[5] Do not fill the container beyond 90% capacity to allow for expansion.[9]
Step 4: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5]
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.
-
Disposal Method: The chemical waste will be transported to a licensed waste disposal facility for incineration or other approved treatment methods.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[5][8]
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[5][6]
-
Final Disposal of Container: Once triple-rinsed and air-dried, deface or remove the original label, and dispose of the container according to your institution's policy for non-hazardous laboratory glass or plastic.[8]
Mandatory Visualizations
Disposal Workflow
Caption: Disposal Workflow for this compound
Logical Relationships in Waste Management
Caption: Key Relationships in Chemical Waste Management
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Logistics for Handling 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine was available at the time of this writing. The following guidance is based on best practices for handling novel, potentially potent pharmaceutical compounds and information for structurally similar chemicals. It is imperative to treat this compound as hazardous until proven otherwise and to consult a specific SDS as soon as it becomes available.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring personal safety and proper experimental conduct.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to protect against potential chemical exposure through inhalation, skin contact, or eye contact.[1][2] The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols for potent compounds.[3]
| Protection Type | Specific PPE | Purpose | Guidance Notes |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Protects eyes from splashes and airborne particles.[2] | Must be ANSI Z87.1 compliant. A face shield should be used in conjunction with goggles when there is a significant splash risk.[4] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Prevents skin contact with the chemical. | Double gloving is recommended for enhanced protection. Gloves should be changed immediately if contaminated.[3] |
| Body Protection | Laboratory Coat (flame-resistant recommended) | Protects skin and personal clothing from spills and splashes.[2] | The lab coat should have long sleeves and be fully buttoned. |
| Respiratory Protection | N95 Respirator or higher (e.g., half-mask or full-face respirator) | Prevents inhalation of airborne particles or aerosols.[2] | The type of respirator should be selected based on a risk assessment of the specific procedure.[2] |
| Foot Protection | Closed-Toe Shoes | Protects feet from spills and falling objects.[3] | Shoes should be made of a non-porous material. |
Operational and Disposal Plan
Effective operational and disposal procedures are critical for minimizing exposure risk and ensuring environmental safety. The following table outlines a step-by-step plan for the handling and disposal of this compound.
| Phase | Step | Procedure |
| Preparation | 1. Risk Assessment | Conduct a thorough risk assessment for the planned experiment.[1] |
| 2. Gather Materials | Assemble all necessary PPE, handling equipment, and waste disposal containers. | |
| Handling | 3. Engineering Controls | All handling of the solid compound or its solutions must be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.[1] |
| 4. Weighing and Transfer | Use containment solutions like ventilated balance enclosures or closed-system transfer devices when weighing and transferring the compound. | |
| 5. Spill Management | Have a spill kit readily available. In case of a spill, evacuate the area, and follow established laboratory spill cleanup procedures. | |
| Disposal | 6. Waste Segregation | All materials contaminated with this compound (e.g., gloves, pipette tips, empty vials) must be treated as hazardous waste.[1] |
| 7. Containerization | Collect all solid and liquid waste in clearly labeled, sealed, and compatible hazardous waste containers.[5] | |
| 8. Final Disposal | Dispose of the hazardous waste through an approved institutional or commercial waste disposal service, following all local, state, and federal regulations.[6][7][8] |
Experimental Workflow
The following diagram illustrates the logical flow for safely handling and disposing of this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. safety.rochester.edu [safety.rochester.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
